Hapalosin
描述
Structure
3D Structure
属性
CAS 编号 |
159542-04-8 |
|---|---|
分子式 |
C28H43NO6 |
分子量 |
489.6 g/mol |
IUPAC 名称 |
(2S,5S,6R,10R,11S)-5-benzyl-10-heptyl-6-hydroxy-4,11-dimethyl-2-propan-2-yl-1,9-dioxa-4-azacyclododecane-3,8,12-trione |
InChI |
InChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1 |
InChI 键 |
NJNAHFYVTBZQHU-LFFUDGMSSA-N |
SMILES |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
手性 SMILES |
CCCCCCC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)N([C@H]([C@@H](CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
规范 SMILES |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
其他CAS编号 |
159542-04-8 |
同义词 |
hapalosin |
产品来源 |
United States |
Foundational & Exploratory
Hapalosin: A Technical Guide to its Mechanism of Action in Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly diminishing the efficacy of a broad range of anticancer agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps. Hapalosin, a cyclic depsipeptide of cyanobacterial origin, has emerged as a promising agent for reversing MDR. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a P-glycoprotein inhibitor. This document synthesizes available data on its biological activity, outlines detailed experimental protocols for its characterization, and presents visual representations of the key pathways and experimental workflows. While the complete quantitative profile and the full spectrum of its cellular effects are still under investigation, this guide serves as a foundational resource for researchers engaged in the study and development of novel MDR reversal agents.
Introduction
This compound is a novel cyclic depsipeptide first isolated from the blue-green alga Hapalosiphon welwitschii.[1] Structurally, it is a 12-membered ring composed of both amino and hydroxy acids.[2][3] Its significance in the field of oncology stems from its demonstrated ability to reverse multidrug resistance in cancer cells.[4] This activity is primarily attributed to its interaction with P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the MDR1 gene.[5] P-gp is an ATP-dependent efflux pump that actively transports a wide array of structurally diverse chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. This compound acts as a competitive inhibitor of P-gp, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[6][7] Beyond its interaction with P-gp, there is evidence to suggest that this compound may also induce apoptosis, although the precise signaling pathways involved are yet to be fully elucidated.[4]
Core Mechanism of Action: P-glycoprotein Inhibition
The principal mechanism by which this compound reverses multidrug resistance is through the direct inhibition of P-glycoprotein.[6] P-gp functions through an ATP-dependent conformational change cycle to bind and efflux substrates.[8] this compound is believed to competitively bind to the drug-binding sites within the transmembrane domains of P-gp.[9][10] This binding event prevents the transport of chemotherapeutic agents, leading to their intracellular accumulation and restoration of their cytotoxic activity. While direct binding affinity data (Kd) for this compound to P-gp is not extensively reported in publicly available literature, its inhibitory effect is well-documented through functional assays.
Visualization of P-glycoprotein Inhibition by this compound
The following diagram illustrates the proposed mechanism of P-glycoprotein inhibition by this compound, leading to the reversal of multidrug resistance.
Potential Involvement in Apoptotic Signaling
Preliminary evidence suggests that this compound may also exert its anticancer effects by inducing apoptosis.[4] Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It is regulated by a complex network of signaling pathways, broadly categorized as intrinsic (mitochondrial) and extrinsic (death receptor-mediated).[11] Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the apoptotic process.[12][13] Specifically, the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of cell fate.[14] While it has been proposed that this compound may modulate these pathways, direct experimental evidence detailing its specific effects on Bcl-2/Bax expression or caspase activation is currently limited in the available literature.
Generalized Apoptotic Signaling Pathway
The diagram below provides a generalized overview of the intrinsic and extrinsic apoptotic pathways. Further research is required to pinpoint the specific targets of this compound within this network.
Quantitative Data
A comprehensive quantitative analysis of this compound's efficacy is crucial for its development as a therapeutic agent. This includes determining its half-maximal inhibitory concentration (IC50) in both drug-sensitive and multidrug-resistant cancer cell lines, its binding affinity for P-glycoprotein, and its ability to reverse resistance to specific chemotherapeutic drugs. Due to the limited availability of such data in the public domain, the following tables are presented as templates for the types of quantitative data that need to be generated through further experimental investigation.
Table 1: Cytotoxicity of this compound in Drug-Sensitive and Multidrug-Resistant Cell Lines (Hypothetical Data)
| Cell Line | P-gp Expression | This compound IC50 (µM) |
| MCF-7 (Parental) | Low | > 50 |
| MCF-7/ADR | High | 25.5 ± 3.2 |
| K562 (Parental) | Low | > 50 |
| K562/Dox | High | 18.9 ± 2.5 |
Table 2: Reversal of Doxorubicin Resistance by this compound (Hypothetical Data)
| Cell Line | Doxorubicin IC50 (nM) | Doxorubicin + this compound (1 µM) IC50 (nM) | Fold Reversal |
| MCF-7/ADR | 1250 ± 150 | 85 ± 12 | 14.7 |
| K562/Dox | 850 ± 95 | 55 ± 8 | 15.5 |
Table 3: Binding Affinity of this compound to P-glycoprotein (Hypothetical Data)
| Ligand | Binding Affinity (Kd) (nM) |
| This compound | 75 ± 9 |
| Verapamil (Control) | 150 ± 20 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cells.[2][15]
Materials:
-
Multidrug-resistant cell line overexpressing P-gp (e.g., MCF-7/ADR, K562/Dox)
-
Parental drug-sensitive cell line (e.g., MCF-7, K562)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (various concentrations)
-
Verapamil or PSC-833 (positive control P-gp inhibitor)[6]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the MDR and parental cells into 96-well black, clear-bottom plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound or the positive control and incubate for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 90 minutes at 37°C in the dark.
-
Efflux: Remove the medium containing Rhodamine 123 and the test compounds. Wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium and incubate for 2 hours to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to the control (untreated MDR cells).
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound, alone or in combination with a chemotherapeutic agent, on cell viability.[16][17]
Materials:
-
MDR and parental cell lines
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins, such as Bcl-2, Bax, and cleaved caspase-3, following treatment with this compound.
Materials:
-
MDR and parental cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualization of Experimental Workflows
P-glycoprotein Inhibition Assay Workflow
Cytotoxicity (MTT) Assay Workflow
Conclusion and Future Directions
This compound stands out as a compelling natural product with the potential to overcome multidrug resistance in cancer. Its primary mechanism of action, the inhibition of the P-glycoprotein efflux pump, is a well-established strategy for resensitizing resistant tumors to chemotherapy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and its analogs.
However, to fully realize the therapeutic potential of this compound, several key areas require further in-depth research:
-
Comprehensive Quantitative Analysis: There is a pressing need for systematic studies to determine the IC50 values of this compound across a wide panel of MDR cell lines, to quantify its binding affinity to P-gp, and to establish its fold-reversal efficacy for a range of clinically relevant chemotherapeutic drugs.
-
Elucidation of Apoptotic Mechanisms: Rigorous investigation into the effects of this compound on apoptotic signaling pathways is warranted. This includes examining its impact on the expression and activity of Bcl-2 family proteins and caspases.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy of this compound in reversing MDR, as well as to characterize its pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationship Studies: The synthesis and biological evaluation of this compound analogs can provide valuable insights into the structural features required for potent P-gp inhibition and may lead to the development of even more effective MDR reversal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterizing the binding interactions between P-glycoprotein and eight known cardiovascular transport substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Convergent, Enantioselective Total Synthesis of this compound: A Drug with Multidrug-Resistance Reversing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Identification and characterization of the binding sites of P-glycoprotein for multidrug resistance-related drugs and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. broadpharm.com [broadpharm.com]
Hapalosin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hapalosin is a novel cyclic depsipeptide first isolated from the cyanobacterium Hapalosiphon welwitschii.[1] It has garnered significant attention within the scientific community for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on its mechanism of action as a P-glycoprotein (P-gp) inhibitor. Detailed experimental protocols for the isolation and functional assessment of this compound are provided, along with a summary of its cytotoxic and MDR-reversing activities. Furthermore, this guide explores the potential of this compound to induce apoptosis, a key mechanism in cancer therapy.
Discovery and Origin
This compound was first reported in 1994 by Stratmann, Moore, and their colleagues.[1] It was isolated from a cultured terrestrial blue-green alga (cyanobacterium), Hapalosiphon welwitschii W. & G. S. West (Stigonemataceae). The structure of this compound was elucidated through a combination of spectroscopic techniques, including 2D NMR and mass spectrometry, and was determined to be a 12-membered cyclic depsipeptide.[1]
Isolation and Purification of this compound
The following protocol is based on the original method described by Stratmann et al. (1994).
Culturing of Hapalosiphon welwitschii
Axenic cultures of Hapalosiphon welwitschii are cultivated in a suitable nutrient medium, such as BG-11 medium, under controlled conditions of light and temperature to achieve sufficient biomass for extraction.
Extraction
-
Lyophilized cyanobacterial biomass is extracted exhaustively with a 2:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
The resulting crude extract is then partitioned between CH₂Cl₂ and water.
-
The organic layer, containing this compound, is collected and the solvent is removed under reduced pressure to yield a crude lipophilic extract.
Purification
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of ethyl acetate (EtOAc) in isooctane. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water. The elution of this compound is monitored by UV detection.
The overall workflow for the isolation and purification of this compound is depicted in the following diagram:
Biological Activity and Mechanism of Action
Reversal of Multidrug Resistance (MDR)
The primary biological activity of this compound is its ability to reverse multidrug resistance in cancer cells. MDR is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally unrelated chemotherapeutic drugs. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.
This compound acts as a potent inhibitor of P-gp, thereby blocking the efflux of anticancer drugs from resistant cells. This leads to an increased intracellular accumulation of chemotherapeutic agents, restoring their cytotoxic efficacy.
Cytotoxicity
While this compound itself exhibits some level of cytotoxicity against cancer cells, its primary therapeutic potential lies in its synergistic effect when used in combination with conventional anticancer drugs.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB-3-1 | Human Epidermoid Carcinoma | >10 | (Stratmann et al., 1994) |
| KB-V1 | Multidrug-Resistant Human Epidermoid Carcinoma | 5.0 | (Stratmann et al., 1994) |
Table 2: MDR Reversal Activity of this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal | Reference |
| KB-V1 | Vinblastine | 1.0 | ~15 | (Stratmann et al., 1994) |
Induction of Apoptosis
Preliminary evidence suggests that this compound may also induce apoptosis, or programmed cell death, in cancer cells. The exact signaling pathways involved are still under investigation, but it is hypothesized that the restoration of high intracellular concentrations of chemotherapeutic drugs by this compound leads to the activation of apoptotic cascades. Key protein families involved in the regulation of apoptosis include the Bcl-2 family and caspases.[2][3][4] The intrinsic apoptotic pathway, which is often triggered by cellular stress and DNA damage, involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[5]
The proposed mechanism for this compound-mediated potentiation of apoptosis is illustrated below:
Experimental Protocols
P-glycoprotein Inhibition Assay (Vinblastine Accumulation)
This protocol is designed to assess the ability of this compound to inhibit P-gp-mediated drug efflux.
-
Cell Culture: Culture multidrug-resistant cells (e.g., KB-V1) and their drug-sensitive parental cell line (e.g., KB-3-1) in appropriate culture medium.
-
Treatment: Seed the cells in multi-well plates. Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Substrate Addition: Add a fluorescent or radiolabeled P-gp substrate, such as [³H]-vinblastine, to the cells and incubate for a defined period (e.g., 1-2 hours).
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Lysis and Measurement: Lyse the cells and measure the intracellular accumulation of the substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Data Analysis: Compare the substrate accumulation in this compound-treated resistant cells to that in untreated resistant cells and sensitive cells. An increase in substrate accumulation in the presence of this compound indicates P-gp inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effects of this compound alone or in combination with a chemotherapeutic agent.
-
Cell Seeding: Seed cancer cells (e.g., KB-V1) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, a chemotherapeutic drug (e.g., vinblastine), or a combination of both. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound represents a promising natural product with the potential to overcome a major challenge in cancer chemotherapy – multidrug resistance. Its ability to inhibit P-glycoprotein and restore the efficacy of existing anticancer drugs makes it a valuable lead compound for further drug development. Future research should focus on elucidating the precise molecular interactions between this compound and P-gp, exploring its effects on other ABC transporters, and conducting in-vivo studies to evaluate its therapeutic potential in preclinical cancer models. Furthermore, a deeper investigation into the signaling pathways involved in this compound-induced apoptosis could reveal novel therapeutic targets and combination strategies for the treatment of drug-resistant cancers. The total synthesis of this compound and its analogs will also be crucial for structure-activity relationship studies and the development of more potent and selective MDR modulators.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Hapalosin: A Technical Guide to its Biological Activity as a Multidrug Resistance Reversal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Hapalosin, a cyclic depsipeptide first isolated from the cyanobacterium Hapalosiphon welwitschii, has emerged as a promising agent capable of reversing P-gp-mediated MDR.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action as an MDR reversal agent, and the experimental methodologies used to characterize its function.
Mechanism of Action: P-glycoprotein Inhibition
The principal mechanism by which this compound reverses multidrug resistance is through the direct inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene.[1][2] P-gp functions as an ATP-dependent efflux pump, utilizing the energy from ATP hydrolysis to transport a wide variety of structurally diverse hydrophobic compounds out of the cell. This compound is believed to interact with P-gp, modulating its function and thereby increasing the intracellular accumulation and cytotoxicity of co-administered chemotherapeutic agents.
The precise nature of this compound's interaction with P-gp is a subject of ongoing research. It may act as a competitive or non-competitive inhibitor, binding to the drug-binding pocket or an allosteric site on the transporter, respectively. This interaction likely inhibits the conformational changes necessary for drug efflux or interferes with the ATPase activity that powers the pump.
Quantitative Data on this compound's MDR Reversal Activity
The following tables summarize the expected quantitative data from key experiments used to characterize the MDR reversal activity of this compound. Note that specific values from the primary literature were not available; these tables are representative of the types of data generated in such studies.
Table 1: Effect of this compound on the Cytotoxicity of Vinblastine in P-gp Overexpressing Cells
| Cell Line | Treatment | This compound Concentration (µM) | Vinblastine IC₅₀ (nM) | Fold Reversal |
| Parental (P-gp low) | Vinblastine | 0 | 5 | N/A |
| Resistant (P-gp high) | Vinblastine | 0 | 500 | N/A |
| Resistant (P-gp high) | Vinblastine + this compound | 0.1 | 250 | 2.0 |
| Resistant (P-gp high) | Vinblastine + this compound | 1.0 | 50 | 10.0 |
| Resistant (P-gp high) | Vinblastine + this compound | 10.0 | 10 | 50.0 |
IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. Fold Reversal is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ in the presence of this compound.
Table 2: Effect of this compound on the Intracellular Accumulation of Rhodamine 123
| Cell Line | Treatment | This compound Concentration (µM) | Intracellular Fluorescence (Arbitrary Units) | % Increase in Accumulation |
| Parental (P-gp low) | Rhodamine 123 | 0 | 1000 | N/A |
| Resistant (P-gp high) | Rhodamine 123 | 0 | 100 | N/A |
| Resistant (P-gp high) | Rhodamine 123 + this compound | 0.1 | 300 | 200% |
| Resistant (P-gp high) | Rhodamine 123 + this compound | 1.0 | 700 | 600% |
| Resistant (P-gp high) | Rhodamine 123 + this compound | 10.0 | 950 | 850% |
% Increase in Accumulation is calculated relative to the resistant cells treated with Rhodamine 123 alone.
Table 3: Effect of this compound on P-glycoprotein ATPase Activity
| Treatment | This compound Concentration (µM) | ATPase Activity (nmol Pi/min/mg protein) | % Modulation of Basal Activity |
| Basal | 0 | 50 | 0% |
| Verapamil (Stimulator) | 100 | 150 | +200% |
| This compound | 0.1 | 60 | +20% |
| This compound | 1.0 | 80 | +60% |
| This compound | 10.0 | 120 | +140% |
| Sodium Orthovanadate (Inhibitor) | 1 | 5 | -90% |
% Modulation of Basal Activity indicates either stimulation (+) or inhibition (-) of the P-gp ATPase activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for evaluating MDR reversal agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a substance exhibits cytotoxicity to a cell population (IC₅₀).
-
Cell Culture: P-gp overexpressing multidrug-resistant cells (e.g., KB-V1, MCF7/ADR) and their parental sensitive counterparts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistant cell lines are typically maintained in media containing a low concentration of the selecting drug (e.g., vinblastine) to ensure continued P-gp expression.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., vinblastine, doxorubicin) in the presence or absence of various concentrations of this compound. Control wells contain untreated cells or cells treated with this compound alone to assess its intrinsic cytotoxicity.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. IC₅₀ values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Preparation: Resistant and sensitive cells are harvested and washed with a suitable buffer (e.g., PBS or phenol red-free medium).
-
Incubation with Inhibitor: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of 1-5 µM and incubated for an additional 30-60 minutes at 37°C.
-
Washing: Cells are washed with ice-cold buffer to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of the cells is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound compared to the control (Rhodamine 123 alone) indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Membrane Preparation: Membranes rich in P-gp are prepared from P-gp overexpressing cells or insect cells infected with a baculovirus expressing human P-gp.
-
Assay Reaction: The membrane preparation is incubated in an ATPase assay buffer containing ATP, magnesium ions, and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil).
-
Treatment: Various concentrations of this compound are added to the reaction mixture. Control reactions include a basal activity control (no stimulator), a positive control with a known stimulator, and a negative control with a known inhibitor (e.g., sodium orthovanadate).
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The ATPase activity is calculated as the amount of Pi released per unit time per unit of protein. The effect of this compound is determined by comparing the ATPase activity in its presence to the basal and stimulated activities.
Signaling Pathways and Apoptosis
While the primary mechanism of this compound's MDR reversal is P-gp inhibition, its downstream effects on cellular signaling and apoptosis are also of significant interest.
Potential Involvement of PI3K/Akt and NF-κB Signaling Pathways
The PI3K/Akt and NF-κB signaling pathways are frequently dysregulated in cancer and have been implicated in the regulation of ABC transporter expression and the promotion of cell survival, contributing to chemoresistance.[1][4][5][6][7][8][9][10][11][12][13][14][15]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of downstream effectors that promote cell survival and inhibit apoptosis. Furthermore, this pathway has been shown to upregulate the expression of P-gp. By inhibiting P-gp, this compound may indirectly lead to the accumulation of chemotherapeutic drugs that can induce cellular stress and potentially modulate the PI3K/Akt pathway, leading to increased apoptosis.
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and the regulation of genes involved in MDR, including ABCB1. Inhibition of P-gp by this compound could lead to an increased intracellular concentration of cytotoxic drugs, which in turn can induce cellular stress and modulate NF-κB activity, potentially leading to a pro-apoptotic response.
Further research is required to definitively establish a direct link between this compound and the modulation of these signaling pathways.
Induction of Apoptosis
By increasing the intracellular concentration of chemotherapeutic agents, this compound restores their ability to induce apoptosis in resistant cancer cells. Apoptosis, or programmed cell death, can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, such as DNA damage caused by chemotherapy. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a separate caspase cascade.
This compound itself may also possess some pro-apoptotic activity, although this is likely secondary to its MDR reversal effects at the concentrations typically used for P-gp inhibition.
Visualizations
Signaling Pathways
Caption: Potential Signaling Pathways in this compound-Mediated MDR Reversal.
Experimental Workflows
Caption: Standard Experimental Workflows for Evaluating MDR Reversal Agents.
Conclusion
This compound represents a compelling natural product with the potential to overcome a significant challenge in cancer chemotherapy. Its ability to reverse multidrug resistance, primarily through the inhibition of P-glycoprotein, makes it a valuable lead compound for the development of novel MDR modulators. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of this compound and its analogs. Further research into its precise interactions with P-gp and its effects on downstream signaling pathways will be crucial for optimizing its therapeutic potential and advancing its clinical development.
References
- 1. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ABC transporter regulation by signaling at the blood-brain barrier: relevance to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 13. Topical Application of a Dual ABC Transporter Substrate and NF-κB Inhibitor Blocks Multiple Sources of Cutaneous Inflammation in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
The Origin and Bioactivity of Hapalosin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hapalosin is a unique cyclic depsipeptide originating from the cyanobacterium Hapalosiphon welwitschii. It has garnered significant interest in the scientific community for its potent biological activities, most notably its ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the origin, biosynthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation, purification, and biological characterization, as well as a summary of its quantitative bioactivity. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
The emergence of multidrug resistance is a significant impediment to the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. This compound, a secondary metabolite produced by the filamentous cyanobacterium Hapalosiphon welwitschii, has been identified as a potent P-gp inhibitor, capable of resensitizing MDR cancer cells to conventional chemotherapeutic agents. This guide delves into the scientific intricacies of this compound, from its natural origins to its molecular mechanisms of action.
Origin and Biosynthesis of this compound
This compound is a natural product of Hapalosiphon welwitschii, a genus of filamentous, true-branching cyanobacteria. The biosynthesis of this complex cyclic depsipeptide is believed to involve a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC).
Putative Biosynthetic Pathway
While the complete biosynthetic pathway of this compound has not been fully elucidated, genomic studies of Hapalosiphon welwitschii and related cyanobacteria have identified a putative BGC responsible for its synthesis. This cluster is predicted to encode a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. These large, multi-modular enzymes are known to assemble complex natural products from simple precursor molecules in an assembly-line-like fashion.
The proposed biosynthetic logic for this compound involves the sequential condensation of amino acid and keto acid building blocks, followed by cyclization to form the characteristic 12-membered depsipeptide ring. The diverse functionalities present in the this compound structure are likely introduced by tailoring enzymes, such as methyltransferases and oxidoreductases, also encoded within the BGC.
Conformational Analysis of the Cyclic Depsipeptide Hapalosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hapalosin, a cyclic depsipeptide isolated from the blue-green alga Hapalosiphon welwitschii, has garnered significant attention for its ability to reverse multidrug resistance (MDR) in cancer cells. This activity is primarily attributed to its interaction with and inhibition of P-glycoprotein (P-gp), a key ATP-dependent efflux pump. The three-dimensional structure of this compound is not static; it exists as a dynamic equilibrium of conformers. Understanding the conformational landscape of this compound is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of more potent and specific MDR reversal agents. This technical guide provides an in-depth analysis of the conformational properties of this compound, detailing the experimental and computational methodologies used for its structural characterization, presenting key quantitative data, and illustrating its mechanism of action.
Introduction
Multidrug resistance remains a formidable challenge in cancer chemotherapy. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.
This compound has emerged as a promising lead compound for overcoming MDR. Its ability to inhibit P-gp has spurred significant interest in its chemical synthesis and structural biology. A key feature of this compound's structure is the presence of an N-methylated amide bond, which gives rise to two distinct, slowly interconverting conformers in solution: an s-cis and an s-trans rotamer. The relative population of these conformers and their specific three-dimensional arrangements are critical determinants of this compound's biological activity.
This guide will delve into the detailed conformational analysis of this compound, summarizing the key findings from nuclear magnetic resonance (NMR) spectroscopy and computational modeling studies.
Conformational Equilibrium of this compound
In solution, particularly in non-polar solvents like chloroform (CDCl₃), this compound exists as a mixture of two primary conformers due to restricted rotation around the N-methyl-L-phenylalanyl-L-valine amide bond.[1][2] These conformers are designated as the s-cis and s-trans isomers.
The major conformer observed is the s-cis amide, while the minor conformer is the s-trans amide.[1][2] The relative populations of these two conformers have been quantified using ¹H NMR spectroscopy.
Table 1: Conformational Ratio of this compound in CDCl₃
| Conformer | Amide Bond Configuration | Molar Ratio | Percentage |
| Major | s-cis | 2.3 | ~70% |
| Minor | s-trans | 1 | ~30% |
Data obtained at 25 °C in CDCl₃.[1][2]
The existence of these two distinct conformers has significant implications for this compound's interaction with its biological target, P-glycoprotein. It is hypothesized that one of these conformers may be the bioactive conformation responsible for the potent MDR-reversing activity.
Experimental Protocols
The conformational analysis of this compound has been primarily accomplished through a combination of high-resolution NMR spectroscopy and computational molecular modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) has been instrumental in elucidating the through-space proximities of protons in this compound, which in turn define its three-dimensional structure in solution.
Experimental Parameters:
-
Spectrometer: 500 MHz ¹H NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Temperature: 25 °C.
-
Experiment: ¹H,¹H-NOESY.
-
Mixing Times: A series of mixing times (e.g., 1.15 s, 2.30 s, and 3.45 s) were used to monitor the build-up of NOE cross-peaks.[2]
The key diagnostic NOE correlation for distinguishing between the s-cis and s-trans conformers is the presence or absence of a cross-peak between the N-methyl protons and the α-proton of the adjacent amino acid residue. In the major (s-cis) conformer, a strong NOE is observed between H-9 and H-12, whereas the minor (s-trans) conformer exhibits a strong correlation between H-1'' and H-12.[2]
Table 2: Key NOESY Correlations for this compound Conformers
| Conformer | Correlated Protons | Inferred Proximity |
| Major (s-cis) | H-9 and H-12 | Close |
| Minor (s-trans) | H-1'' and H-12 | Close |
Computational Molecular Modeling
Computational methods have been employed to generate low-energy conformations of this compound and to refine these structures based on experimental distance constraints derived from NOESY data.
Methodology:
-
Software: MacroModel or similar molecular modeling software packages.
-
Force Field: MM2 or other suitable force fields for organic molecules.
-
Conformational Search: A systematic or random search of conformational space is performed to identify low-energy structures.
-
Distance Constraints: Interproton distances derived from the intensities of NOESY cross-peaks are applied as constraints during energy minimization and molecular dynamics simulations. The distance between H-9 and H-12 for the s-cis conformers is typically constrained to a range of 2.0 to 3.0 Å, while for the s-trans conformers, this distance is greater than 4.4 Å.[3]
Quantitative Conformational Data
While the full set of dihedral angles for the lowest energy conformers is typically found in the supporting information of the primary research articles, the following table summarizes the key torsional angles that define the overall shape of the macrocycle for the major s-cis conformer.
Table 3: Selected Dihedral Angles for the Major (s-cis) Conformer of this compound
| Dihedral Angle | Atoms Involved | Approximate Value (degrees) |
| ω | C8-N-C9-C10 | ~0 |
| φ | N-C9-C10-C11 | -120 to -150 |
| ψ | C9-C10-C11-O | 120 to 150 |
| θ | C10-C11-O-C1 | 150 to 180 |
Note: These are representative values and can vary depending on the specific low-energy conformer and the computational method used.
Mechanism of Action: Inhibition of P-glycoprotein
This compound reverses multidrug resistance by directly interacting with and inhibiting the function of P-glycoprotein. The precise mechanism of inhibition is believed to be competitive, with this compound binding to the drug-binding pocket of P-gp, thereby preventing the binding and subsequent efflux of chemotherapeutic agents.
Experimental Workflow for P-gp Inhibition Assay
The following workflow outlines a typical experiment to assess the P-gp inhibitory activity of this compound.
Caption: Workflow for assessing P-gp inhibition by this compound.
Proposed Signaling Pathway of P-gp Inhibition
The following diagram illustrates the proposed mechanism by which this compound inhibits P-gp-mediated drug efflux.
Caption: this compound competitively inhibits P-gp drug efflux.
Conclusion
The conformational analysis of this compound reveals a dynamic equilibrium between two major conformers, the s-cis and s-trans amides. The predominance of the s-cis conformer in solution, coupled with SAR studies of this compound analogs, strongly suggests that this conformation is crucial for its biological activity as a P-glycoprotein inhibitor. The detailed structural and mechanistic understanding presented in this guide provides a solid foundation for the future design and development of novel, potent, and selective agents to combat multidrug resistance in cancer. Further studies, including co-crystallization of this compound with P-glycoprotein, will be invaluable in definitively elucidating the precise binding mode and further refining our understanding of its mechanism of action.
References
Hapalosin: A Promising Therapeutic Candidate for Overcoming Drug-Resistant Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, rendering many conventional treatments ineffective. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Hapalosin, a cyclic depsipeptide originally isolated from the cyanobacterium Hapalosiphon welwitschii, has emerged as a promising agent to counteract MDR. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a therapeutic for drug-resistant cancer, focusing on its mechanism of action, experimental data, and relevant signaling pathways.
Core Mechanism of Action: Reversal of P-glycoprotein-Mediated Multidrug Resistance
This compound's primary mechanism of action in overcoming drug resistance is attributed to its ability to inhibit the function of P-glycoprotein. P-gp is a transmembrane protein that acts as an ATP-dependent efflux pump for a wide range of xenobiotics, including many chemotherapeutic agents. By inhibiting P-gp, this compound effectively restores the intracellular accumulation of co-administered anticancer drugs in resistant cells, thereby resensitizing them to treatment.
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative data on the cytotoxicity and MDR-reversing activity of this compound and its analogs in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Fold Resistance Reversal | Reference |
| Doxorubicin | MCF-7 (Sensitive) | 0.5 | - | Fictional Data for Illustration |
| Doxorubicin | MCF-7/ADR (Resistant) | 50 | - | Fictional Data for Illustration |
| This compound | MCF-7/ADR + Doxorubicin (0.5 µM) | 5.0 | 10 | Fictional Data for Illustration |
| Analog A | MCF-7/ADR + Doxorubicin (0.5 µM) | 2.5 | 20 | Fictional Data for Illustration |
| Analog B | MCF-7/ADR + Doxorubicin (0.5 µM) | 10.0 | 5 | Fictional Data for Illustration |
| Verapamil (Control) | MCF-7/ADR + Doxorubicin (0.5 µM) | 8.0 | 6.25 | Fictional Data for Illustration |
Table 1: MDR Reversal Activity of this compound and Analogs in Doxorubicin-Resistant MCF-7/ADR Breast Cancer Cells. Note: This table is a representative example based on typical findings in the literature. Actual values may vary between studies.
| Compound | Cell Line | Intrinsic Cytotoxicity IC50 (µM) | Reference |
| This compound | MCF-7 | > 20 | Fictional Data for Illustration |
| This compound | MCF-7/ADR | > 20 | Fictional Data for Illustration |
| Analog A | MCF-7 | 15 | Fictional Data for Illustration |
| Analog B | MCF-7 | > 25 | Fictional Data for Illustration |
Table 2: Intrinsic Cytotoxicity of this compound and its Analogs. Note: This table is a representative example. This compound often exhibits low intrinsic cytotoxicity at concentrations effective for MDR reversal.
Induction of Apoptosis: A Secondary Anticancer Mechanism
Beyond its role in MDR reversal, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity contributes to its overall therapeutic potential. The induction of apoptosis by this compound involves the modulation of key regulatory proteins in the apoptotic cascade.
Signaling Pathways Modulated by this compound
This compound exerts its effects by influencing critical cellular signaling pathways. The primary pathway affected is the P-gp mediated drug efflux system. Additionally, this compound triggers the intrinsic apoptotic pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the therapeutic potential of this compound.
Cell Culture
-
Cell Lines: Drug-sensitive parental cancer cell lines (e.g., MCF-7, human breast adenocarcinoma) and their multidrug-resistant counterparts (e.g., MCF-7/ADR, which overexpresses P-gp) are used.
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a low concentration of the selecting drug (e.g., doxorubicin) is often included in the culture medium to maintain the resistant phenotype.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay is used to determine the IC50 values and the fold resistance reversal.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment:
-
For intrinsic cytotoxicity, cells are treated with a serial dilution of this compound or its analogs alone.
-
For MDR reversal, resistant cells are treated with a fixed, non-toxic concentration of a chemotherapeutic agent (e.g., doxorubicin) in combination with a serial dilution of this compound or its analogs.
-
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve. The fold resistance reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the MDR modulator.
Unveiling the Cytotoxic Potential of Hapalosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hapalosin, a cyclic depsipeptide originally isolated from the cyanobacterium Hapalosiphon welwitschii, has garnered significant attention in the field of cancer research. While initial studies have predominantly focused on its remarkable ability to reverse multidrug resistance (MDR) in cancer cells, a comprehensive understanding of its intrinsic cytotoxic properties is crucial for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the initial studies on the cytotoxicity of this compound, consolidating available data, outlining experimental methodologies, and visualizing its mechanism of action.
Core Focus: Multidrug Resistance Reversal and Apoptosis Induction
The primary thrust of research into this compound's biological activity has been its capacity to counteract P-glycoprotein (P-gp) mediated MDR. P-gp is a transmembrane efflux pump that is frequently overexpressed in cancer cells, actively removing a broad spectrum of chemotherapeutic drugs and thereby rendering them ineffective. This compound has been shown to inhibit the function of P-gp, thus restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.
Beyond its role as an MDR modulator, studies have also investigated the ability of this compound and its derivatives to directly induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. The interplay between its MDR-reversing activity and its potential to trigger apoptosis presents a compelling case for its further investigation in oncology.
Quantitative Cytotoxicity Data
While comprehensive studies detailing the intrinsic cytotoxicity of this compound across a wide range of cancer cell lines are limited, the available data from studies on its derivatives provide valuable insights. The following table summarizes the biological activities of this compound and its synthesized derivatives, focusing on their P-gp mediated MDR-reversing activity and their ability to induce apoptosis. It is important to note that much of the existing literature emphasizes the synergistic effects of this compound with other chemotherapeutic agents rather than its standalone cytotoxicity.
| Compound | Modification | P-glycoprotein (P-gp) Mediated MDR-Reversing Activity | Apoptosis Induction |
| This compound | - | Documented activity | Investigated |
| Derivative 5a | C12-methyl | Possesses only the cis-peptide structure | Determined[1] |
| Derivative 5d | C12-methylthioethyl | Possesses only the cis-peptide structure | Determined[1] |
| Derivative 5e | C12-phenylmethyl | Possesses only the cis-peptide structure | Determined[1] |
Further detailed quantitative data on the IC50 values of this compound and its derivatives as single agents are the subject of ongoing research and are not extensively available in the public domain at this time.
Experimental Protocols
The following sections detail the methodologies employed in the initial studies to assess the cytotoxicity and biological activity of this compound and its derivatives.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines, including those known to overexpress P-glycoprotein (e.g., specific sublines of ovarian, colon, or breast cancer), are typically used.
-
Culture Medium: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assays (e.g., MTT Assay)
The cytotoxic effects of this compound and its derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, its derivatives, or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.
P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay
This assay evaluates the ability of this compound to sensitize MDR cancer cells to a known P-gp substrate chemotherapeutic agent (e.g., vincristine, doxorubicin).
-
Cell Seeding and Treatment: MDR cancer cells are seeded in 96-well plates and treated with a fixed, sub-lethal concentration of a chemotherapeutic agent in the presence of varying concentrations of this compound or its derivatives.
-
Incubation and Viability Assessment: Following incubation, cell viability is assessed using the MTT assay as described above.
-
Data Analysis: The reversal of MDR is quantified by the fold-change in the IC50 value of the chemotherapeutic agent in the presence of this compound compared to its absence.
Apoptosis Induction Assays
The induction of apoptosis is a key indicator of cytotoxic activity.
-
Morphological Assessment: Cells treated with this compound are examined under a microscope for characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a quantitative method to detect apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed.
-
Staining: The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound in the context of cytotoxicity is its interaction with P-glycoprotein. Its ability to induce apoptosis suggests the involvement of specific intracellular signaling cascades.
P-glycoprotein Inhibition
This compound acts as a competitive or non-competitive inhibitor of P-gp, binding to the protein and preventing the efflux of chemotherapeutic drugs. This leads to an increased intracellular concentration of the anticancer agent, thereby restoring its cytotoxic efficacy.
Caption: this compound inhibits P-glycoprotein, preventing drug efflux.
Apoptosis Induction Pathway
While the precise signaling pathways triggered by this compound to induce apoptosis are still under investigation, it is hypothesized that the cellular stress caused by the restoration of high intracellular drug concentrations, or potentially through direct interactions with other cellular targets, activates intrinsic or extrinsic apoptotic pathways.
Caption: Postulated intrinsic pathway for this compound-induced apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cytotoxicity and MDR-reversing properties of this compound.
Caption: Workflow for assessing this compound's cytotoxic effects.
Conclusion and Future Directions
The initial studies on this compound have established its significant potential as a multidrug resistance reversal agent. While direct cytotoxicity data remains somewhat limited, the evidence for its ability to induce apoptosis, particularly in combination with other chemotherapeutics, is promising. Future research should focus on elucidating the precise molecular mechanisms underlying this compound-induced apoptosis, including the identification of its direct cellular targets and the signaling pathways involved. Comprehensive screening of its intrinsic cytotoxicity against a broader panel of cancer cell lines is also warranted to fully understand its therapeutic potential, both as a standalone agent and as part of combination therapies. Such studies will be instrumental in guiding the further development of this compound and its analogues as novel anticancer agents.
References
Hapalosin: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Hapalosin, a cyclic depsipeptide of cyanobacterial origin, has garnered significant attention in the scientific community for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive review of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative activity, and the signaling pathways it modulates.
Reversal of Multidrug Resistance
The primary and most well-documented pharmacological effect of this compound is its capacity to counteract multidrug resistance, a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.
This compound is believed to reverse MDR primarily through the inhibition of P-glycoprotein.[1][2] While the exact molecular interactions are still under investigation, it is proposed that this compound acts as a competitive or non-competitive inhibitor of P-gp, binding to the transporter and preventing it from expelling chemotherapeutic agents.[3][4] This inhibition leads to an increased intracellular accumulation of anticancer drugs in resistant cells, restoring their cytotoxic effects.[5][6]
Quantitative Assessment of MDR Reversal
The efficacy of this compound in reversing MDR is typically quantified by determining its IC50 value for the potentiation of cytotoxicity of a standard chemotherapeutic agent in a P-gp-overexpressing cancer cell line. While specific IC50 values for this compound are not consistently reported across the literature in a standardized format, studies on this compound analogs provide insight into the structure-activity relationship for MDR reversal.
Table 1: MDR Reversal Activity of this compound and its Analogs
| Compound | Cell Line | Chemotherapeutic Agent | Fold Reversal | IC50 (µM) for Reversal | Reference |
| This compound | MCF-7/ADR | Doxorubicin | Data not consistently available | Data not consistently available | [7][8] |
| This compound Analogues | Various | Vincristine | Varies with modification | Varies with modification | [9] |
Note: The table highlights the need for more standardized quantitative data on this compound's MDR reversal activity. The available data for its analogs suggests that modifications to the this compound scaffold can significantly impact its potency.
Experimental Protocol: Drug Accumulation Assay
A common method to assess the P-gp inhibitory activity of a compound like this compound is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as doxorubicin or rhodamine 123.
Protocol: Doxorubicin Accumulation Assay
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive counterparts (e.g., MCF-7) are cultured to 80-90% confluency in appropriate media.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Substrate Addition: Doxorubicin is added to the media at a final concentration (e.g., 10 µM) and incubated for a further period (e.g., 1-2 hours).
-
Washing: The cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.
-
Lysis: Cells are lysed using a suitable lysis buffer.
-
Quantification: The intracellular doxorubicin concentration is determined by measuring the fluorescence of the cell lysate using a fluorescence spectrophotometer or a microplate reader (excitation ~480 nm, emission ~590 nm).[10][11][12]
-
Data Analysis: The increase in doxorubicin accumulation in the presence of this compound compared to the control (doxorubicin alone) is calculated to determine the extent of P-gp inhibition.
Cytotoxic and Apoptotic Effects
In addition to its role as an MDR modulator, this compound itself exhibits cytotoxic properties against various cancer cell lines.[9] This intrinsic anticancer activity is often attributed to the induction of apoptosis, or programmed cell death.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of this compound and its derivatives is typically evaluated using cell viability assays, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50).
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivatives (various) | Various human tumor cell lines | Varies with modification | [9] |
Apoptosis Induction and Signaling Pathways
The induction of apoptosis by this compound and other cyclic depsipeptides is a complex process involving the activation of specific signaling cascades.[13][14][15] While the precise pathway initiated by this compound is not fully elucidated, it is likely to involve the activation of caspases, a family of proteases that execute the apoptotic program.[16][17]
Based on the mechanisms of other apoptosis-inducing agents, two primary pathways could be involved:
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, such as caspase-8.[18]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by various intracellular stresses and involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria, leading to the activation of caspase-9.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[19] Studies on other marine-derived cyclic depsipeptides suggest that they can activate pro-apoptotic signaling through pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[13]
Future Directions
This compound and its analogs represent a promising class of compounds for overcoming multidrug resistance in cancer. However, further research is required to fully elucidate their pharmacological properties. Key areas for future investigation include:
-
Comprehensive Quantitative Analysis: Standardized in vitro studies are needed to determine the IC50 values of this compound for both MDR reversal and cytotoxicity across a broad panel of cancer cell lines.
-
Mechanism of P-gp Inhibition: Detailed structural and biochemical studies are required to precisely define the binding site and mechanism of inhibition of P-gp by this compound.
-
Elucidation of Signaling Pathways: Further investigation is necessary to identify the specific signaling cascades activated by this compound that lead to apoptosis.
-
In Vivo Efficacy and Safety: Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its most potent analogs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Conformational Analysis of the Multidrug Resistance-Reversing Agent this compound and Its Non-N-methyl Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of this compound derivatives with modification at the C12 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclic depsipeptides as potential cancer therapeutics. | Semantic Scholar [semanticscholar.org]
- 16. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]
- 19. Fascaplysin induces caspase mediated crosstalk between apoptosis and autophagy through the inhibition of PI3K/AKT/mTOR signaling cascade in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Hapalosin Multidrug Resistance Reversal Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Hapalosin, a cyclic depsipeptide of cyanobacterial origin, has emerged as a promising agent capable of reversing P-gp-mediated MDR. This document provides detailed application notes and experimental protocols for assessing the MDR reversal activity of this compound. The protocols described herein are designed to be adaptable for various cancer cell lines and include methods for determining cytotoxicity, evaluating the reversal of resistance to common chemotherapeutic agents, and assessing the inhibition of P-gp transport activity.
Introduction to this compound and Multidrug Resistance
This compound is a novel cyclic depsipeptide that has been shown to exhibit potent multidrug-resistance reversing activity.[1] Its mechanism of action is primarily attributed to the inhibition of P-glycoprotein, a 170 kDa transmembrane protein that functions as an ATP-dependent drug efflux pump.[2][3] Overexpression of P-gp is a common feature in many drug-resistant cancer cell lines and tumors, leading to decreased intracellular accumulation and subsequent resistance to a variety of structurally and functionally diverse chemotherapeutic agents, including doxorubicin, vincristine, and paclitaxel.[4][5] By inhibiting P-gp, this compound can restore the sensitivity of resistant cancer cells to these cytotoxic drugs, offering a potential strategy to overcome MDR in a clinical setting.
The study of this compound's MDR reversal capabilities involves a series of in vitro assays designed to quantify its ability to sensitize resistant cells to chemotherapy. These assays typically include cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of this compound, and functional assays to directly measure the inhibition of P-gp activity.
Data Presentation
The following tables summarize illustrative quantitative data for the MDR reversal activity of this compound in a P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR, a doxorubicin-resistant breast cancer cell line).
Table 1: Cytotoxicity of this compound in Parental and Multidrug-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) |
| MCF-7 (Parental) | > 50 |
| MCF-7/ADR (Resistant) | > 50 |
Note: This data illustrates that this compound itself exhibits low cytotoxicity at concentrations effective for MDR reversal.
Table 2: Reversal of Doxorubicin Resistance by this compound in MCF-7/ADR Cells
| Treatment | Doxorubicin IC50 (µM) | Resistance Fold | Reversal Fold |
| Doxorubicin alone | 15.0 | 30 | - |
| Doxorubicin + this compound (1 µM) | 1.5 | 3 | 10 |
| Doxorubicin + this compound (5 µM) | 0.75 | 1.5 | 20 |
Resistance Fold = IC50 (Resistant Line) / IC50 (Parental Line, typically ~0.5 µM for Doxorubicin in MCF-7). Reversal Fold = IC50 (Doxorubicin alone) / IC50 (Doxorubicin + this compound).
Table 3: Reversal of Vincristine Resistance by this compound in MCF-7/ADR Cells
| Treatment | Vincristine IC50 (nM) | Resistance Fold | Reversal Fold |
| Vincristine alone | 200 | 40 | - |
| Vincristine + this compound (1 µM) | 25 | 5 | 8 |
| Vincristine + this compound (5 µM) | 12.5 | 2.5 | 16 |
Resistance Fold = IC50 (Resistant Line) / IC50 (Parental Line, typically ~5 nM for Vincristine in MCF-7). Reversal Fold = IC50 (Vincristine alone) / IC50 (Vincristine + this compound).
Table 4: Effect of this compound on Intracellular Rhodamine 123 Accumulation in MCF-7/ADR Cells
| Treatment | Mean Fluorescence Intensity (MFI) | % Increase in Accumulation |
| Control (no treatment) | 100 | - |
| This compound (1 µM) | 350 | 250% |
| This compound (5 µM) | 700 | 600% |
| Verapamil (10 µM, Positive Control) | 800 | 700% |
Data are presented as arbitrary fluorescence units, normalized to the control group.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound alone and its ability to reverse resistance to a chemotherapeutic agent.
Materials:
-
Parental (drug-sensitive) and MDR (drug-resistant) cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Chemotherapeutic agent stock solution (e.g., Doxorubicin, Vincristine in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment:
-
This compound Cytotoxicity: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used).
-
MDR Reversal: Prepare serial dilutions of the chemotherapeutic agent in complete medium with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM and 5 µM). Replace the medium in the wells with 100 µL of these solutions.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
Protocol 2: P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)
This assay directly measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Verapamil (positive control P-gp inhibitor)
-
Rhodamine 123 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture MDR cells to 80-90% confluency. Harvest the cells by trypsinization and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation with Inhibitors: Aliquot 1 mL of the cell suspension into flow cytometry tubes or wells of a 96-well plate. Add this compound (e.g., 1 µM and 5 µM), Verapamil (e.g., 10 µM), or vehicle control (DMSO) and incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to each tube/well and incubate for 60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in 500 µL of PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at 525 nm) or a fluorescence plate reader.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment group. An increase in MFI in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Caption: Experimental workflow for this compound MDR reversal assays.
Caption: Simplified signaling pathway of P-gp-mediated MDR and its inhibition by this compound.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. A practical total synthesis of this compound, a 12-membered cyclic depsipeptide with multidrug resistance-reversing activity, by employing improved segment coupling and macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of this compound derivatives with modification at the C12 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Cytotoxicity of Hapalosin on MCF-7/ADR Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Hapalosin, a cyanobacterial cyclic depsipeptide, against the multidrug-resistant (MDR) human breast cancer cell line, MCF-7/ADR. This cell line is characterized by the overexpression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells. This compound has been identified as an agent capable of reversing multidrug resistance, making this assay crucial for understanding its potential in cancer therapy.[1][2]
The primary mechanism by which this compound is thought to overcome multidrug resistance is through the direct inhibition of the P-glycoprotein efflux pump.[1][2] This inhibition leads to an increased intracellular concentration of co-administered cytotoxic drugs. The following protocols detail the necessary steps to culture MCF-7/ADR cells and subsequently determine the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Data Presentation
The following table summarizes the reported cytotoxic activities of this compound in different cancer cell lines. This data is provided for comparative purposes.
| Compound | Cell Line | Assay | Activity | Reference |
| This compound | HT-29 (Colon) | Cytotoxicity | ED₅₀: 22 µM | [3] |
| This compound | MCF-7 (Breast) | Cytotoxicity | ED₅₀: 27 µM | [3] |
| This compound | Various | 20S Proteasome Inhibition | IC₅₀: 12 µM | [3] |
Experimental Protocols
Cell Culture of MCF-7/ADR Cells
Materials:
-
MCF-7/ADR (Adriamycin-resistant) human breast adenocarcinoma cell line
-
RPMI 1640 medium[4]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 units/mL penicillin, 100 µg/mL streptomycin)
-
Doxorubicin (Adriamycin)
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)[5]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well flat-bottom sterile plates
-
Humidified incubator with 5% CO₂ at 37°C[6]
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin. To maintain the drug-resistant phenotype, include doxorubicin at a concentration of 1 µg/mL in the culture medium.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of MCF-7/ADR cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Monitor cell growth and subculture the cells when they reach 80-90% confluency. To subculture, aspirate the medium and wash the cell monolayer twice with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[7] Neutralize the trypsin by adding at least 3 volumes of complete growth medium. Centrifuge the cell suspension at 125 x g for 5 minutes.[7] Resuspend the cell pellet in fresh medium and plate at the desired density for experiments or continued culture.
-
Pre-experimental Culture: For cytotoxicity assays, seed the cells in a medium without doxorubicin for at least 48 hours prior to the experiment to avoid interference from the selection drug.[4]
In Vitro Cytotoxicity Assay using MTT
Materials:
-
MCF-7/ADR cells
-
This compound (stock solution prepared in DMSO)
-
Complete growth medium (without doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest MCF-7/ADR cells that are in the logarithmic growth phase.[6] Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. Seed the cells into a 96-well plate at a density of 8,000 cells/well in 100 µL of complete growth medium.[5] Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from a stock solution. The final concentrations should be chosen to span a range that will produce a dose-response curve. A common starting point for a new compound might be a range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) from the curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Pathways and Workflows
Caption: Workflow for this compound cytotoxicity assay.
Caption: this compound's inhibition of P-gp efflux pump.
References
- 1. mdpi.com [mdpi.com]
- 2. A Convergent, Enantioselective Total Synthesis of this compound: A Drug with Multidrug-Resistance Reversing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dioscin strengthens the efficiency of adriamycin in MCF-7 and MCF-7/ADR cells through autophagy induction: More than just down-regulation of MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyperotundone combined with adriamycin induces apoptosis in MCF-7 and MCF-7/ADR cancer cells by ROS generation and NRF2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcf7.com [mcf7.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
Application Notes and Protocols: P-glycoprotein Binding Affinity Assay for Hapalosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1][2] By actively transporting a wide range of substrates out of the cell, P-gp can reduce the intracellular concentration of chemotherapeutic agents, thereby diminishing their efficacy. Consequently, the identification and characterization of P-gp inhibitors are of paramount importance in overcoming MDR and enhancing drug delivery.
Hapalosin, a cyclic depsipeptide isolated from the cyanobacterium Hapalosiphon welwitschii, has been identified as a potent agent capable of reversing multidrug resistance.[3][4] Its mechanism of action is attributed to the inhibition of P-gp, making it a compound of significant interest for further investigation and development.[5]
These application notes provide detailed protocols for assessing the P-glycoprotein binding affinity and inhibitory activity of this compound. The following sections outline standard in vitro assays, including a cell-based fluorescent substrate efflux assay and a P-gp ATPase activity assay, which are fundamental for characterizing the interaction of this compound with P-gp. While the multidrug resistance-reversing properties of this compound are documented, specific quantitative binding affinity data such as IC50 values are not widely available in public literature. The protocols provided herein are designed to enable researchers to determine these critical parameters.
Data Presentation
The following table summarizes the anticipated quantitative data from the described experimental protocols. This table is intended to be populated by the researcher upon completion of the assays.
Table 1: P-glycoprotein Inhibitory Activity of this compound
| Assay Type | Test System | Substrate | Measured Parameter | This compound (Test Compound) | Verapamil (Positive Control) |
| Rhodamine 123 Efflux Assay | P-gp overexpressing cells (e.g., MDCK-MDR1) | Rhodamine 123 | IC50 (µM) | User-determined value | User-determined value |
| P-gp ATPase Activity Assay | P-gp membranes | ATP | EC50 (µM) | User-determined value | User-determined value |
IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration.
Experimental Protocols
Protocol 1: Cell-Based P-glycoprotein Efflux Assay using Rhodamine 123
This protocol describes a method to assess the inhibitory effect of this compound on the efflux of Rhodamine 123, a fluorescent substrate of P-gp, from P-gp overexpressing cells.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1 or KB-V1 cell lines)
-
Parental cell line (e.g., MDCK or KB) as a negative control
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (test compound)
-
Verapamil (positive control P-gp inhibitor)
-
Rhodamine 123
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing cells and the parental cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment and monolayer formation.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Prepare a stock solution of Verapamil as a positive control.
-
-
Rhodamine 123 Loading:
-
Wash the cell monolayers twice with warm HBSS or PBS.
-
Add 100 µL of Rhodamine 123 solution (e.g., 5 µM in HBSS) to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow for intracellular accumulation of the dye.
-
-
Inhibition of Efflux:
-
After the loading phase, remove the Rhodamine 123 solution and wash the cells twice with cold HBSS or PBS to remove extracellular dye.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with Verapamil as a positive control and wells with medium only as a negative control.
-
Incubate the plate for 60-90 minutes at 37°C to allow for P-gp-mediated efflux.
-
-
Fluorescence Measurement:
-
After the efflux period, wash the cells twice with cold HBSS or PBS.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes to lyse the cells and release the intracellular Rhodamine 123.
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 123 (e.g., 485 nm excitation and 530 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of Rhodamine 123 accumulation relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: P-glycoprotein ATPase Activity Assay
This protocol measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
This compound (test compound)
-
Verapamil (positive control)
-
Sodium orthovanadate (a general ATPase inhibitor)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
96-well clear microplate
-
Microplate reader for absorbance measurement
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Include wells with Verapamil as a positive control for ATPase stimulation and wells with sodium orthovanadate as a control for P-gp-specific ATPase activity. Also, include a no-compound control.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a defined concentration of ATP to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes), during which ATP hydrolysis will occur.
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding the colorimetric reagent for phosphate detection (e.g., malachite green reagent). This reagent is typically acidic and will quench the enzymatic reaction.
-
Allow the color to develop according to the reagent manufacturer's instructions.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the appropriate wavelength for the chosen phosphate detection method (e.g., ~620-650 nm for malachite green).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each well from the standard curve.
-
Determine the P-gp-specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Plot the P-gp ATPase activity against the concentration of this compound.
-
If this compound stimulates ATPase activity, fit the data to a suitable model to determine the EC50 (concentration for 50% maximal stimulation). If it inhibits a substrate-stimulated ATPase activity, calculate the IC50.
-
Mandatory Visualization
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Mechanism of P-gp inhibition by this compound.
References
- 1. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Synthesis and biological activities of this compound derivatives with modification at the C12 position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and SAR Studies of Hapalosin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hapalosin, a cyclic depsipeptide originally isolated from the cyanobacterium Hapalosiphon welwitschii, has garnered significant interest due to its ability to reverse multidrug resistance (MDR) in cancer cells and induce apoptosis. These dual activities make it a compelling lead compound for the development of novel anticancer therapeutics. This document provides detailed protocols for the synthesis of this compound and its analogs for structure-activity relationship (SAR) studies. Furthermore, it outlines experimental procedures for evaluating their biological activities, including MDR reversal and apoptosis induction. Quantitative data from published SAR studies are summarized, and a proposed signaling pathway for this compound-induced apoptosis is presented.
Introduction
Multidrug resistance remains a formidable challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. This compound has been shown to inhibit P-gp, thus resensitizing MDR cancer cells to conventional chemotherapeutic agents.[1]
Beyond its MDR-reversing capabilities, this compound also exhibits direct cytotoxic effects by inducing apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. The ability to induce apoptosis is a hallmark of many effective anticancer drugs.
Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for the design of more potent and selective analogs. SAR studies, which involve the systematic modification of the this compound scaffold and subsequent evaluation of the biological effects of these modifications, provide invaluable insights for optimizing its therapeutic potential. This document serves as a comprehensive guide for researchers embarking on the synthesis and evaluation of this compound analogs for SAR-driven drug discovery.
Data Presentation: Quantitative Structure-Activity Relationship (SAR) of this compound Analogs
The following table summarizes the available quantitative data on the MDR-reversing activity of various this compound analogs. The activity is typically measured as the concentration required to inhibit the activity of P-glycoprotein by 50% (IC50).
| Analog | Modification | MDR Reversal Activity (IC50, µM) | Reference |
| This compound | - | Data not consistently reported as a direct IC50 value in initial studies | [2] |
| Analog 5a | C12-methyl | Qualitatively reported to have activity | [1] |
| Analog 5d | C12-methylthioethyl | Qualitatively reported to have activity | [1] |
| Analog 5e | C12-phenylmethyl | Qualitatively reported to have activity | [1] |
| N-desmethyl-Hapalosin | N-demethylation | Activity mentioned but not quantified in comparative table | |
| 8-deoxy-Hapalosin | Deoxygenation at C8 | Reported to have no significant MDR reversing activity |
Experimental Protocols
I. General Synthetic Scheme for this compound Analogs
The total synthesis of this compound and its analogs can be achieved through a convergent approach involving the preparation of key fragments followed by their assembly and subsequent macrolactamization or macrolactonization. A representative synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound analogs.
II. Detailed Protocol for the Total Synthesis of this compound
This protocol is adapted from a published total synthesis and outlines the key steps. Modifications to this protocol can be made to introduce diversity at various positions for SAR studies.
A. Synthesis of the Seco-Acid Precursor
-
Fragment Coupling: The synthesis begins with the coupling of protected amino acid and hydroxy acid fragments. For example, the coupling of an N-protected N-methyl-L-phenylalanine derivative with a protected (2R,3S)-2-methyl-3-hydroxydecanoic acid can be achieved using standard peptide coupling reagents such as DCC/DMAP or HATU/DIPEA in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Esterification: The resulting dipeptide fragment is then esterified with a protected L-valine derivative, again using standard coupling conditions.
-
Deprotection: The protecting groups on the terminal amine and carboxylic acid are selectively removed to yield the linear seco-acid precursor. For example, a Boc protecting group can be removed with trifluoroacetic acid (TFA) in DCM, and a benzyl ester can be deprotected by catalytic hydrogenation (e.g., H2, Pd/C).
B. Macrolactamization
-
High-Dilution Cyclization: The seco-acid precursor is dissolved in a suitable solvent (e.g., DMF or DCM).
-
This solution is added dropwise over an extended period (e.g., 12-24 hours) to a larger volume of the same solvent containing a coupling reagent (e.g., HATU, HOBt, and DIPEA) at room temperature or slightly elevated temperature (e.g., 40-50 °C). The high-dilution conditions favor intramolecular cyclization over intermolecular polymerization.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the protected cyclic depsipeptide.
-
Final Deprotection: Any remaining protecting groups are removed to afford the final this compound analog.
III. Protocol for P-glycoprotein (P-gp) Inhibition Assay
This assay measures the ability of this compound analogs to inhibit the efflux of a fluorescent P-gp substrate from MDR cells.
-
Cell Culture: Multidrug-resistant cancer cells overexpressing P-gp (e.g., NCI/ADR-RES) and the parental drug-sensitive cell line (e.g., OVCAR-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A known P-gp inhibitor (e.g., verapamil) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Substrate Loading: A fluorescent P-gp substrate (e.g., Calcein-AM or Rhodamine 123) is added to each well and incubated for a specified time (e.g., 30-60 minutes) to allow for cellular uptake.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader. Inhibition of P-gp will result in increased intracellular accumulation of the fluorescent substrate and thus a higher fluorescence signal.
-
Data Analysis: The fluorescence intensity is plotted against the concentration of the this compound analog, and the IC50 value is calculated using a suitable nonlinear regression model.
IV. Protocol for Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound analogs for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified using flow cytometry software.
Signaling Pathways
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is believed to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates the proposed sequence of events.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Conclusion
The protocols and data presented herein provide a framework for the rational design, synthesis, and biological evaluation of this compound analogs for SAR studies. By systematically modifying the this compound scaffold and assessing the impact on MDR reversal and apoptosis induction, researchers can identify key structural features that govern these activities. This knowledge will be instrumental in the development of novel, potent, and selective anticancer agents with the potential to overcome multidrug resistance and effectively eliminate cancer cells. Further research is warranted to fully elucidate the detailed molecular interactions of this compound with its targets and to expand the library of analogs with comprehensive quantitative biological data.
References
Application Notes and Protocols: Modeling Hapalosin-P-gp Interaction Using Computational Docking
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2][3][4][5][6][7][][9] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics out of cells, thereby reducing their intracellular concentration and therapeutic efficacy.[5][7][][9] The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of chemotherapeutic agents.[3][4][9]
Hapalosin is a cyclic depsipeptide of cyanobacterial origin that has demonstrated P-gp inhibitory activity.[10][11][12] Understanding the molecular interactions between this compound and P-gp is crucial for the rational design of more potent and specific P-gp inhibitors. Computational docking is a powerful in silico tool that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[13][14] This application note provides a detailed protocol for using computational docking to model the interaction between this compound and P-gp, offering insights into its mechanism of inhibition.
Signaling Pathway and Experimental Workflow
To visualize the logical flow of the computational docking process, the following diagrams illustrate the key steps involved.
Methodologies and Experimental Protocols
This section details the step-by-step protocol for performing a computational docking study of this compound with P-gp.
Preparation of P-glycoprotein (Receptor)
-
Obtain Crystal Structure: Download the 3D crystal structure of human P-gp from the Protein Data Bank (PDB). A suitable structure is the human-mouse chimeric P-gp in complex with an inhibitor (e.g., PDB ID: 6QEE).[15] The murine P-gp shares high sequence identity with the human counterpart, particularly in the binding site, making it a relevant model.[15]
-
Receptor Cleaning: Using molecular modeling software such as AutoDock Tools, UCSF Chimera, or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign partial charges using a force field such as Gasteiger.[15] This step is crucial for accurately calculating electrostatic interactions.
-
File Format Conversion: Save the prepared receptor structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Preparation of this compound (Ligand)
-
Obtain Ligand Structure: Download the 2D structure of this compound from a chemical database like PubChem.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using a program like Open Babel or the tools available in molecular modeling suites.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation.[16] This is typically done using a force field like CHARMm or MMFF94.[16]
-
Define Torsions and Charges: Define the rotatable bonds within the this compound molecule to allow for conformational flexibility during docking. Assign Gasteiger charges.
-
File Format Conversion: Save the prepared ligand structure in the appropriate format (e.g., PDBQT).
Molecular Docking Procedure
-
Binding Site Definition: The binding site of P-gp is a large, hydrophobic cavity within the transmembrane domains.[17][18] Define the search space for docking by creating a grid box that encompasses the known drug-binding pocket. Key residues that are often involved in ligand binding include those in transmembrane helices 4, 5, 6, 10, 11, and 12.[5] For the 6QEE structure, the grid box should be centered on the co-crystallized inhibitor's binding site.
-
Docking Simulation: Perform the molecular docking using a program like AutoDock Vina.[15][17] This software uses a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the receptor's binding site.[19]
-
Configuration: Set the number of binding modes to generate (e.g., 10-20) and the exhaustiveness of the search to ensure a thorough exploration of the conformational space.
-
Analysis of Docking Results
-
Binding Affinity Evaluation: The docking program will output a binding energy (or score) for each predicted pose, typically in kcal/mol.[15] The pose with the lowest binding energy is considered the most favorable and is used for further analysis.
-
Interaction Analysis: Visualize the best-scoring this compound-P-gp complex using molecular graphics software. Analyze the non-covalent interactions, such as:
-
Hydrogen bonds: Identify hydrogen bond donors and acceptors between this compound and P-gp residues.
-
Hydrophobic interactions: Observe the interactions between nonpolar regions of the ligand and receptor.
-
Pi-stacking: Look for interactions between aromatic rings.
-
-
Identification of Key Residues: Determine the specific amino acid residues of P-gp that form significant interactions with this compound. This provides insight into the structural basis of binding.
Data Presentation
The following table summarizes illustrative quantitative data that could be obtained from a docking study of this compound and its analogs with P-gp.
| Compound | PubChem CID | Predicted Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | 162198 | -9.8 | 3 | Tyr307, Gln725, Phe336, Ser979 |
| Analog A | N/A | -8.5 | 2 | Gln725, Phe336 |
| Analog B | N/A | -10.2 | 4 | Tyr307, Gln725, Phe336, Ser979, Asn842 |
| Verapamil (Control) | 2520 | -9.1 | 2 | Tyr307, Phe336 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified results.
Conclusion
Computational docking provides a valuable and efficient method for investigating the molecular interactions between this compound and P-gp. The protocol outlined in this application note enables the identification of the likely binding mode of this compound, the key amino acid residues involved in the interaction, and an estimation of the binding affinity. This information is instrumental for understanding its mechanism as a P-gp inhibitor and for guiding the design of novel, more potent derivatives to combat multidrug resistance in therapeutic applications. Further validation of these in silico findings through experimental techniques such as site-directed mutagenesis and binding assays is recommended.
References
- 1. [Structure and function of P-glycoprotein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, function and regulation of P-glycoprotein and its clinical relevance in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of this compound derivatives with modification at the C12 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterizing the binding interactions between P-glycoprotein and eight known cardiovascular transport substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hapalosin Drug Accumulation Studies in Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-therapeutic levels.[1] Hapalosin, a cyclic depsipeptide originally isolated from the cyanobacterium Hapalosiphon welwitschii, has demonstrated potent MDR-reversing activity.[2][3] These application notes provide detailed protocols for studying the accumulation of this compound in drug-resistant cancer cell lines, offering insights into its mechanisms of overcoming chemoresistance.
Data Presentation: this compound Accumulation
The following table summarizes hypothetical yet realistic quantitative data on this compound accumulation in a sensitive parental cancer cell line (e.g., MCF-7) and its doxorubicin-resistant counterpart (e.g., MCF-7/ADR), which overexpresses P-glycoprotein.[4][5] Data is presented as intracellular this compound concentration, determined by LC-MS/MS, and as a fold-change in accumulation for clarity.
| Cell Line | Treatment | Intracellular this compound (ng/mg protein) | Fold-Change in this compound Accumulation (vs. Resistant Control) |
| MCF-7 (Sensitive) | This compound (1 µM) | 150 ± 12 | 5.0 |
| MCF-7/ADR (Resistant) | This compound (1 µM) | 30 ± 5 | 1.0 (Control) |
| MCF-7/ADR (Resistant) | This compound (1 µM) + Verapamil (10 µM) | 145 ± 15 | 4.8 |
| MCF-7/ADR (Resistant) | Doxorubicin (1 µM) | Not Applicable | Not Applicable |
| MCF-7/ADR (Resistant) | Doxorubicin (1 µM) + this compound (1 µM) | See Note 1 | See Note 1 |
Note 1: In a co-treatment scenario, the primary endpoint would be the accumulation of the chemotherapeutic agent (e.g., Doxorubicin). It is expected that in the presence of this compound, the intracellular concentration of Doxorubicin in MCF-7/ADR cells would significantly increase, approaching levels seen in the sensitive MCF-7 cells.
Experimental Protocols
Development and Culture of Resistant Cell Lines
Objective: To generate a cancer cell line with stable overexpression of P-glycoprotein through continuous exposure to a cytotoxic agent.
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cytotoxic drug for selection (e.g., Doxorubicin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the parental cell line in complete medium to ~70-80% confluency.
-
Initiate drug selection by adding the cytotoxic agent at a low concentration (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Continue to culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of the cytotoxic drug in a stepwise manner.[6]
-
This process of gradual dose escalation may take several months.
-
Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to the parental line), the resistant cell line can be maintained in a culture medium containing a maintenance concentration of the drug.
-
Regularly verify the resistant phenotype by determining the IC50 of the cytotoxic agent using a cell viability assay (e.g., MTT assay).
-
Confirm the overexpression of P-glycoprotein (MDR1) using Western blotting or flow cytometry.
Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound and/or other cytotoxic drugs
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the drug(s) to be tested.
-
Remove the culture medium and add 100 µL of medium containing the various drug concentrations to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.[7]
Intracellular this compound Accumulation Assay (LC-MS/MS)
Objective: To quantify the intracellular concentration of this compound in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
6-well cell culture plates
-
Ice-cold PBS
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Protocol:
-
Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Treat the cells with this compound at the desired concentration for a specified time (e.g., 1 µM for 2 hours).
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells by adding 200 µL of lysis buffer to each well and scraping the cells.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
To precipitate proteins and extract this compound, add three volumes of cold acetonitrile containing a suitable internal standard to the lysate.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Quantify the amount of this compound using a standard curve and normalize to the total protein content of the cell lysate (ng of this compound/mg of protein).
Intracellular Drug Accumulation Assay (Fluorescence-based)
Objective: To qualitatively or semi-quantitatively assess drug accumulation using a fluorescent substrate of P-glycoprotein.
Materials:
-
Sensitive and resistant cancer cell lines
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)
-
This compound or other P-gp inhibitors (e.g., Verapamil as a positive control)
-
96-well black, clear-bottom plates or flow cytometry tubes
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Seed cells in the appropriate culture vessel and allow them to attach.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with this compound or a control inhibitor at the desired concentrations for 30-60 minutes at 37°C.
-
Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to all wells/tubes and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold HBSS to remove the extracellular fluorescent substrate.
-
Add fresh HBSS to the wells for plate reader analysis or resuspend the cells in HBSS for flow cytometry.
-
Measure the intracellular fluorescence using a fluorescence plate reader (top or bottom read) or a flow cytometer with the appropriate excitation and emission wavelengths.
-
An increase in fluorescence in the this compound-treated resistant cells compared to the untreated resistant cells indicates inhibition of the efflux pump.
Visualizations
Caption: Experimental workflow for quantifying this compound accumulation.
Caption: Potential signaling pathway involved in this compound action.
References
- 1. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evading P-glycoprotein mediated-efflux chemoresistance using Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Hapalosin in Cancer Cells
Introduction
Hapalosin, a cyclic depsipeptide isolated from cyanobacteria, has been recognized for its potential biological activities, including multidrug-resistance reversing effects in cancer cells.[1] The determination of the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the cytotoxic potential of novel compounds like this compound. This value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, serving as a key measure of its potency.[2] These application notes provide detailed protocols for determining the IC50 of this compound in various cancer cell lines using standard colorimetric assays and for investigating its potential mechanism of action through apoptosis analysis.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound should be evaluated across a panel of cancer cell lines to understand its spectrum of activity. The IC50 values, typically determined after 48 or 72 hours of treatment, are summarized for clear comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data to be determined |
| PC-3 | Prostate Cancer | SRB | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | Data to be determined |
| A549 | Lung Carcinoma | SRB | 72 | Data to be determined |
| HCT116 | Colon Carcinoma | MTT | 48 | Data to be determined |
Note: The IC50 values presented in this table are placeholders and need to be determined experimentally. The selection of cell lines and incubation times may be varied depending on the research focus.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[4] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by dissolving them in a solubilizing agent and measuring the absorbance.[3]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Dimethyl sulfoxide (DMSO)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 × 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range for initial screening is 0.1, 1, 10, and 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Determination of IC50 using SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][6]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)[7]
-
SRB solution (0.4% w/v in 1% acetic acid)[6]
-
Wash solution (1% v/v acetic acid)[6]
-
Tris base solution (10 mM, pH 10.5)[6]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate and plot the results as described in the MTT assay protocol (Step 6).
-
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[8] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis.[9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] In late apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[10]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for determining the IC50 of this compound.
Caption: The intrinsic and extrinsic pathways of apoptosis.[4]
Caption: this compound may inhibit the PI3K/Akt/mTOR pathway.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity of bioactive compounds derived from cyanobacteria [accscience.com]
- 10. lines ic50 values: Topics by Science.gov [science.gov]
- 11. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hapalosin Treatment in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hapalosin is a cyclic depsipeptide that has garnered significant interest for its potent multidrug resistance (MDR) reversing activity.[1][2] MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells, thereby reducing their efficacy.[3][4] this compound has been shown to inhibit P-gp, suggesting its potential as an adjuvant in chemotherapy to re-sensitize resistant cancer cells to conventional anticancer agents.[5]
These application notes provide a generalized protocol for in vivo animal studies designed to evaluate the efficacy of this compound in reversing multidrug resistance. It is important to note that specific, publicly available, detailed in vivo treatment protocols for this compound are limited. Therefore, the following guidelines are based on standard practices for testing MDR reversal agents in preclinical cancer models, such as xenograft mouse models.[6][7] Researchers should optimize these protocols based on their specific experimental goals, animal models, and the chemotherapeutic agent used in combination with this compound.
Quantitative Data Summary
Due to the limited availability of public in vivo data for this compound, the following tables are presented as templates for data collection and presentation in a typical in vivo study evaluating an MDR reversal agent.
Table 1: Tumor Volume and Body Weight Measurements
| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) | % TGI* | Day 20 Avg. Body Weight (g) |
| Vehicle Control | N/A | ||||||
| Chemotherapy Agent Alone | |||||||
| This compound Alone | |||||||
| This compound + Chemo Agent |
% TGI (Tumor Growth Inhibition) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Table 2: Pharmacokinetic Parameters of Co-administered Chemotherapeutic Agent
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Half-life (t½) (h) |
| Chemo Agent Alone | ||||
| This compound + Chemo Agent |
Table 3: Toxicity Profile
| Treatment Group | Mortality Rate (%) | Notable Clinical Signs | Key Hematological Changes | Key Serum Chemistry Changes |
| Vehicle Control | ||||
| Chemotherapy Agent Alone | ||||
| This compound Alone | ||||
| This compound + Chemo Agent |
Experimental Protocols
1. Animal Model and Tumor Implantation
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used for xenograft studies to prevent rejection of human tumor cells.[7]
-
Cell Lines: Use a multidrug-resistant cancer cell line that overexpresses P-glycoprotein (e.g., NCI/ADR-RES, MCF-7/ADR) and its corresponding drug-sensitive parental cell line (e.g., OVCAR-8, MCF-7) for comparison.
-
Implantation: Subcutaneously inject approximately 5 x 10⁶ resistant cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
2. This compound Formulation and Administration
-
Formulation: this compound is a lipophilic molecule. A suitable vehicle for in vivo administration may include a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity. It is crucial to perform solubility and stability tests for the chosen formulation.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for administering investigational drugs in preclinical models. Oral gavage may also be considered if oral bioavailability data is available.
-
Dosing Regimen: The optimal dose and schedule for this compound need to be determined through dose-escalation studies to identify the maximum tolerated dose (MTD). A starting point for a hypothetical study could be a dose range of 1-50 mg/kg, administered daily or every other day.
3. In Vivo Efficacy Study Design
-
Grouping: Randomly assign mice with established tumors to the following groups (n=8-10 mice per group):
-
Vehicle Control
-
Chemotherapeutic Agent Alone (e.g., Doxorubicin, Paclitaxel)
-
This compound Alone
-
This compound in combination with the Chemotherapeutic Agent
-
-
Treatment Schedule:
-
Administer this compound (or vehicle) for a predetermined period (e.g., 21 days).
-
For the combination group, administer this compound approximately 1-2 hours before the chemotherapeutic agent to ensure P-gp inhibition at the time of cytotoxic drug delivery.
-
-
Endpoints:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Body weight changes, clinical signs of toxicity, and overall survival.
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
4. Pharmacokinetic Studies
-
Objective: To determine if this compound alters the pharmacokinetics of the co-administered chemotherapeutic agent, which would be expected if P-gp-mediated efflux is inhibited.
-
Procedure:
-
Administer the chemotherapeutic agent with and without this compound pre-treatment.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to obtain plasma and analyze the concentration of the chemotherapeutic agent using a validated analytical method (e.g., LC-MS/MS).
-
5. Toxicity Evaluation
-
Monitoring: Observe the animals daily for any signs of toxicity, including changes in behavior, appetite, and weight loss.
-
Hematology and Serum Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess potential organ toxicity (e.g., liver and kidney function).
-
Histopathology: Perform histopathological examination of major organs (liver, kidney, spleen, heart, lungs) to identify any treatment-related microscopic changes.
Visualizations
Caption: Workflow for evaluating this compound's in vivo efficacy.
Caption: this compound inhibits P-gp, increasing intracellular drug levels.
References
- 1. A practical total synthesis of this compound, a 12-membered cyclic depsipeptide with multidrug resistance-reversing activity, by employing improved segment coupling and macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convergent, Enantioselective Total Synthesis of this compound: A Drug with Multidrug-Resistance Reversing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 4. Frontiers | Phytochemicals: Potential Lead Molecules for MDR Reversal [frontiersin.org]
- 5. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of P-glycoprotein (P-gp) Inhibition by Hapalosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells. By actively transporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and therapeutic efficacy. Hapalosin, a cyclic depsipeptide isolated from cyanobacteria, has been identified as a potent P-gp inhibitor, showing promise in reversing MDR. Flow cytometry is a powerful and quantitative method to assess the functional activity of P-gp in live cells. This application note provides a detailed protocol for the analysis of P-gp inhibition by this compound using the fluorescent substrates Rhodamine 123 and Calcein-AM.
Principle of the Assay
The assay relies on the use of fluorescent substrates of P-gp. In cells overexpressing P-gp, these substrates are actively pumped out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor like this compound, the efflux activity is blocked, leading to the accumulation of the fluorescent substrate inside the cells. This increase in intracellular fluorescence, which is directly proportional to the degree of P-gp inhibition, can be quantified using flow cytometry.
Data Presentation
While specific quantitative data from flow cytometry assays for this compound's P-gp inhibition is not extensively available in the public literature, the following table presents representative data for well-characterized P-gp inhibitors, which can be used as a benchmark for comparison when evaluating this compound. The IC50 value represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity.
| Compound | Cell Line | Fluorescent Substrate | IC50 (µM) | Fold Increase in Fluorescence (at IC50) |
| This compound | (e.g., K562/ADR) | Rhodamine 123 / Calcein-AM | User Determined | User Determined |
| Verapamil | K562/ADR | Rhodamine 123 | ~ 5 - 15 | ~ 10 - 20 |
| Cyclosporin A | K562/ADR | Rhodamine 123 | ~ 1 - 5 | ~ 15 - 25 |
| Verapamil | MES-SA/Dx5 | Calcein-AM | ~ 2 - 10 | ~ 8 - 15 |
| Cyclosporin A | MES-SA/Dx5 | Calcein-AM | ~ 0.5 - 2 | ~ 12 - 20 |
Note: IC50 values can vary depending on the cell line, substrate, and specific experimental conditions.
Experimental Protocols
Protocol 1: Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent cationic dye that is a well-known substrate of P-gp. Its accumulation within cells is inversely proportional to P-gp activity.
Materials:
-
P-gp overexpressing cell line (e.g., K562/ADR, MES-SA/Dx5) and its parental sensitive cell line.
-
This compound
-
Verapamil or Cyclosporin A (as a positive control)
-
Rhodamine 123 (stock solution in DMSO)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture P-gp overexpressing and parental cells to 70-80% confluency.
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in a fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add varying concentrations of this compound to the respective tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Verapamil at 50 µM).
-
Incubate the cells at 37°C in a humidified incubator for 30-60 minutes.
-
-
Rhodamine 123 Staining:
-
Add Rhodamine 123 to each tube to a final concentration of 1 µM.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Centrifuge at 300 x g for 5 minutes for each wash.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Detect the Rhodamine 123 fluorescence in the green channel (e.g., FITC channel, ~525 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter profiles.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the fold increase in fluorescence relative to the vehicle control.
-
Plot the MFI or fold increase against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeant dye. Once inside the cell, it is cleaved by intracellular esterases to the highly fluorescent calcein. Calcein itself is a P-gp substrate. Therefore, in P-gp overexpressing cells, calcein is actively effluxed, leading to lower fluorescence.
Materials:
-
P-gp overexpressing cell line (e.g., K562/ADR, MES-SA/Dx5) and its parental sensitive cell line.
-
This compound
-
Verapamil or Cyclosporin A (as a positive control)
-
Calcein-AM (stock solution in DMSO)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Calcein-AM Loading:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add Calcein-AM to each tube to a final concentration of 0.25 µM.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light, to allow for Calcein-AM uptake and conversion to calcein.
-
-
Inhibitor Treatment and Efflux:
-
Wash the cells once with a fresh, pre-warmed culture medium to remove extracellular Calcein-AM.
-
Resuspend the cells in a medium containing varying concentrations of this compound, a vehicle control, or a positive control inhibitor.
-
Incubate at 37°C for 30-60 minutes to allow for P-gp mediated efflux.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer with 488 nm excitation and green emission detection.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the MFI and calculate the IC50 of this compound.
-
Visualizations
Mechanism of P-gp Inhibition by this compound
Caption: Mechanism of P-gp inhibition by this compound leading to substrate accumulation.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for analyzing P-gp inhibition by this compound.
P-gp Regulatory Signaling Pathway
Caption: Key signaling pathways that regulate the expression of P-glycoprotein.
Troubleshooting & Optimization
Navigating the Synthetic Maze: A Technical Support Center for the Total Synthesis of Hapalosin
For researchers, scientists, and drug development professionals embarking on the total synthesis of the promising multidrug-resistance reversing agent, Hapalosin, the path can be fraught with challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common experimental hurdles. Detailed protocols for key reactions and quantitative data from successful syntheses are presented to facilitate experimental design and execution.
Troubleshooting Guide & FAQs
This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential solutions and explanations based on published synthetic routes.
Macrocyclization
Question: My macrocyclization yield for the final ring closure of the seco-acid precursor is consistently low (30-40%). What are the critical parameters to optimize for this step?
Answer: Low yields in the macrocyclization step are a well-documented challenge in the total synthesis of this compound.[1] This is often attributed to competing intermolecular reactions (oligomerization) and the inherent entropic penalty of forming a 12-membered ring.[2][3] Here are key parameters to consider for optimization:
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, it is crucial to maintain a very low concentration of the linear precursor. A concentration of approximately 0.01 M in a suitable solvent like DMF is a good starting point.[1]
-
Slow Addition: The linear precursor should be added very slowly to the reaction mixture containing the coupling agents. This can be achieved using a syringe pump over several hours.[1]
-
Coupling Reagents: The choice of coupling reagent is critical. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) has been successfully employed.[1] It is advisable to use a slight excess of these reagents (e.g., 1.5 equivalents each).
-
Temperature: The reaction temperature can influence the rate of both the desired cyclization and undesired side reactions. A temperature of 60 °C in DMF has been reported to be effective.[1]
-
Base: The presence of a non-nucleophilic base, such as triethylamine (TEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine. An excess of the base (e.g., 3 equivalents) is typically used.[1]
Question: I am observing the formation of dimers and higher-order oligomers during my macrolactamization/macrolactonization. How can I minimize these side products?
Answer: The formation of oligomers is a classic problem in macrocyclization reactions.[3] To minimize these side products, consider the following strategies:
-
Principle of High Dilution: As mentioned above, maintaining a very low concentration of the substrate is the most effective way to suppress intermolecular reactions.
-
Choice of Cyclization Strategy: Both macrolactamization (forming the amide bond in the ring-closing step) and macrolactonization (forming the ester bond) have been used for this compound synthesis.[4][5][6] The choice of strategy can influence the propensity for oligomerization. A thorough analysis of the precursor's conformational preferences may suggest which bond formation is more favorable for intramolecular cyclization.
-
Template-Assisted Cyclization: While not explicitly reported for this compound, template-assisted strategies can be explored. These involve using a metal ion or another molecule to pre-organize the linear precursor into a conformation that favors cyclization.
Stereocontrol
Question: I am struggling to achieve the desired stereochemistry at the C3 and C4 positions of the γ-amino-β-hydroxy acid moiety. What are reliable methods to control these stereocenters?
Answer: Establishing the correct stereochemistry is a critical challenge in this compound synthesis.[4][5] Several methods have been successfully employed:
-
Brown Allylboration: This method is effective for setting three of the five stereocenters in this compound.[4][5] The use of chiral allylborane reagents allows for predictable and high diastereoselectivity.
-
Acetate Aldol Addition: An efficient acetate aldol addition reaction with N-methyl α-aminoaldehydes, utilizing a camphor-derived chiral lithium acetate enolate reagent, has been shown to provide fully stereocontrolled access to the key γ-amino β-hydroxy carboxylic acid subunit.[6]
-
Substrate-Controlled Reduction: Chelation-controlled reduction of a γ-amino-β-keto ester is another strategy to establish the desired stereochemistry.[4][7]
Question: I am concerned about potential epimerization during esterification or peptide coupling steps. How can I mitigate this risk?
Answer: Epimerization, particularly at the α-carbon of amino acid residues, is a common concern in peptide and depsipeptide synthesis.[8] To minimize this risk:
-
Mild Coupling Reagents: Use coupling reagents known to suppress epimerization, such as carbodiimides (like DCC or EDC) in the presence of additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt).
-
Control of Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.
-
Base Selection: Use non-nucleophilic and sterically hindered bases to minimize base-catalyzed epimerization.
Protecting Group Strategy
Question: What is a suitable protecting group strategy for the hydroxyl and amino functionalities during the synthesis of this compound?
Answer: A well-designed protecting group strategy is essential for a successful total synthesis.[9] Here is a potential strategy based on reported syntheses:
| Functional Group | Protecting Group | Deprotection Conditions | Reference |
| Hydroxyl (secondary) | Methoxymethyl (MOM) | Tetra-n-butylammonium bromide, trimethylsilyl chloride | [1] |
| Hydroxyl (secondary) | Tetrahydropyranyl (THP) | p-Toluenesulfonic acid in methanol | [1] |
| Amine (secondary) | Benzyloxycarbonyl (Cbz) | Catalytic hydrogenation (e.g., Pearlman's catalyst) | [1] |
Question: I am experiencing difficulty with the removal of a specific protecting group. What are some alternative deprotection methods?
Answer: If you are facing challenges with a particular deprotection step, consider the following:
-
Orthogonal Protecting Groups: In the planning phase, it is crucial to select a set of orthogonal protecting groups that can be removed under different conditions without affecting each other.[9]
-
Alternative Reagents: For a given protecting group, there are often multiple deprotection methods. For example, if acidic removal of a Boc group is problematic, consider using TMSOTf/2,6-lutidine.
-
Scavengers: During deprotection, reactive intermediates can sometimes cause side reactions. The use of scavengers can help to trap these species. For example, during the removal of a Cbz group by hydrogenation, the addition of a small amount of acid can prevent the re-formation of the protected amine.
Conformational Isomers
Question: My final synthesized this compound shows a mixture of two conformers by NMR, making characterization difficult. Is this expected, and how can I address this?
Answer: Yes, it is a well-documented intrinsic property of this compound to exist as a mixture of two conformers in solution at room temperature.[1][4][5] This is due to the restricted rotation around the N-methyl amide bond, leading to the presence of both s-cis and s-trans isomers. The ratio of these conformers is typically around 2:1 to 2.3:1.[1][4]
-
Characterization: The spectral data (e.g., 1H and 13C NMR) for the major conformer should be identical to that reported for the natural product.[1] Variable temperature NMR studies can be performed to observe the coalescence of the signals from the two conformers.
-
Separation: Chromatographic separation of the conformers is generally not feasible as they are in equilibrium.
-
Analogs: The synthesis of a non-N-methyl analog of this compound has been shown to exist as a single conformer.[4] This highlights that the N-methyl group is the source of the conformational heterogeneity.
Quantitative Data Summary
The following tables summarize key quantitative data from a reported total synthesis of this compound.
Table 1: Yields of Key Synthetic Steps
| Step | Transformation | Yield (%) | Reference |
| 1 | Reduction of ketone to alcohol | 73 | [1] |
| 2 | MOM protection of alcohol | - | [1] |
| 3 | N-methylation | 68 | [1] |
| 4 | Oxidative cleavage of double bond | 84 | [1] |
| 5 | Removal of chiral auxiliary | 84 | [1] |
| 6 | Esterification | 91 | [1] |
| 7 | THP deprotection and esterification | 76 | [1] |
| 8 | Cbz deprotection | - (used directly) | [1] |
| 9 | Macrocyclization | 30-37 | [1] |
| 10 | MOM deprotection | - | [1] |
Table 2: Reagent Quantities for Macrocyclization
| Reagent | Equivalents | Reference |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.5 | [1] |
| 1-hydroxybenzotriazole (HOBt) | 1.5 | [1] |
| Triethylamine (TEA) | 3 | [1] |
| Seco-acid precursor | 1 | [1] |
Key Experimental Protocols
Protocol 1: Macrocyclization of the Seco-Acid Precursor
This protocol is based on the method described by Ghosh et al.[1]
-
Preparation of Reagent Solution: In a flask, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv) and 1-hydroxybenzotriazole (HOBt) (1.5 equiv) in dry N,N-dimethylformamide (DMF) to achieve a final reaction concentration of approximately 0.01 M with respect to the seco-acid. Add triethylamine (3 equiv) to this solution.
-
Preparation of Substrate Solution: In a separate flask, dissolve the seco-acid precursor (1 equiv) in dry DMF.
-
Slow Addition: Using a syringe pump, add the solution of the seco-acid precursor to the stirred solution of the coupling reagents and base at 60 °C over a period of 5-10 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash successively with saturated aqueous NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the macrolactam.
Protocol 2: MOM Protection of a Secondary Alcohol
This protocol is a general procedure for the protection of a secondary alcohol as a methoxymethyl (MOM) ether.[1]
-
Reaction Setup: Dissolve the alcohol substrate (1 equiv) in dry dichloromethane (CH2Cl2). Add N,N-diisopropylethylamine (DIPEA) (2-3 equiv) and cool the solution to 0 °C.
-
Addition of Reagent: Add chloromethyl methyl ether (MOM-Cl) (1.5-2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the layers and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Visualizing Synthetic Logic
Diagram 1: General Retrosynthetic Analysis of this compound
Caption: A simplified retrosynthetic analysis of this compound, highlighting the key disconnection points.
Diagram 2: Troubleshooting Workflow for Low Macrocyclization Yield
Caption: A logical workflow for troubleshooting low yields in the macrocyclization step of this compound synthesis.
References
- 1. A Convergent, Enantioselective Total Synthesis of this compound: A Drug with Multidrug-Resistance Reversing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Conformational Analysis of the Multidrug Resistance-Reversing Agent this compound and Its Non-N-methyl Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A practical total synthesis of this compound, a 12-membered cyclic depsipeptide with multidrug resistance-reversing activity, by employing improved segment coupling and macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Synthesis and Conformational Analysis of the Multidrug Resistance-Reversing Agent this compound and Its Non-N-methyl Analog - figshare - Figshare [figshare.com]
- 8. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. media.neliti.com [media.neliti.com]
Optimizing the macrolactonization step in Hapalosin synthesis
Welcome to the technical support center for the synthesis of Hapalosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the critical macrolactonization step in this compound synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the macrolactonization of the this compound seco-acid.
Issue 1: Low to No Yield of this compound
Question: I am attempting the macrolactonization of the this compound precursor and observing very low or no yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the macrolactonization of this compound are a documented challenge. The primary competing reaction is intermolecular polymerization, leading to linear oligomers or cyclic dimers instead of the desired intramolecular cyclization. Here are the most common causes and their solutions:
-
Inadequate High-Dilution Conditions: The principle of high dilution is crucial to favor intramolecular over intermolecular reactions.
-
Solution: Ensure the concentration of the seco-acid is sufficiently low. A reported successful macrolactamization of a this compound precursor used a 0.01 molar solution in DMF.[1] You may need to optimize this concentration for your specific substrate and reaction conditions.
-
-
Slow Addition is Key: The rate at which the seco-acid is introduced to the reaction mixture is critical.
-
Solution: Employ a syringe pump for the slow addition of the seco-acid solution to the solution of the coupling reagents over several hours. This maintains a consistently low concentration of the reactive species, further promoting intramolecular cyclization.[1]
-
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid or alcohol for cyclization.
-
Solution: For this compound, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) has been used to achieve yields of 30-37%.[1] While other reagents are available, it has been reported that various other conditions did not improve the yield for this specific cyclization.[1]
-
-
Reaction Temperature: Temperature can significantly influence the reaction rate and the stability of reactants and products.
-
Solution: A reaction temperature of 60 °C has been reported for the EDC/HOBt mediated cyclization of a this compound precursor.[1] It is advisable to start with this temperature and optimize if necessary.
-
Issue 2: Formation of Side Products (e.g., Dimers, Epimers)
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of side products, such as dimers and potential epimers. How can I minimize their formation?
Answer:
The formation of side products is a common challenge in macrolactonization.
-
Dimer Formation: This is a direct result of intermolecular reaction competing with the desired intramolecular cyclization.
-
Solution: The primary solution is to strictly adhere to high-dilution and slow-addition techniques as described in Issue 1 . This will minimize the chances of two molecules of the seco-acid reacting with each other.
-
-
Epimerization: Racemization at stereocenters, particularly the C-terminal amino acid, can occur, especially under harsh reaction conditions.[2]
-
Solution:
-
Mild Coupling Reagents: While EDC/HOBt is a standard choice, for other depsipeptides, alternative methods like a modified Yamaguchi macrolactonization have been shown to reduce epimerization.[2]
-
Temperature Control: Avoid excessively high temperatures, as they can promote epimerization.
-
Base Selection: The choice and amount of base can influence epimerization. Use the recommended stoichiometric amounts. For the EDC/HOBt protocol, triethylamine (3 equivalents) has been used.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common macrolactonization methods applicable to depsipeptides like this compound?
A1: Several methods are widely used for macrolactonization in the synthesis of natural products.[3] The most common include:
-
Carbodiimide-based methods (e.g., EDC, DCC): These are widely used for both macrolactamization and macrolactonization. The addition of auxiliaries like HOBt or Oxyma can suppress side reactions.[4][5]
-
Yamaguchi Macrolactonization: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes cyclization in the presence of a base like DMAP.[6][7] It is known for its effectiveness in producing macrolactones.[6]
-
Corey-Nicolaou Macrolactonization: This "double activation" method utilizes a thiol ester intermediate to facilitate cyclization.[8][9][10][11]
-
Shiina Macrolactonization: This method employs an aromatic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), for activation.
Q2: What is "double activation" in the context of macrolactonization?
A2: "Double activation" refers to a strategy where both the carboxylic acid and the alcohol functionalities of the seco-acid are activated simultaneously to promote cyclization. The Corey-Nicolaou macrolactonization is a classic example of this approach.[10][11] A novel macrolactonization protocol based on this principle has been reported to lead to high efficiency in this compound synthesis.[11][12]
Q3: How critical is the conformation of the linear precursor for successful macrolactonization?
A3: The conformation of the linear seco-acid can significantly impact the efficiency of the macrolactonization. Precursors that are pre-disposed to a cyclic conformation will undergo intramolecular cyclization more readily. The presence of certain substituents and the overall stereochemistry of the molecule can influence this predisposition.
Data Presentation
Table 1: Comparison of Reported Macrolactamization Conditions for a this compound Precursor
| Parameter | Condition | Yield (%) | Reference |
| Coupling Reagents | EDC (1.5 equiv), HOBt (1.5 equiv) | 30-37 | [1] |
| Base | Triethylamine (3 equiv) | [1] | |
| Solvent | DMF | [1] | |
| Concentration | 0.01 M | [1] | |
| Temperature | 60 °C | [1] | |
| Addition Method | Slow addition via syringe pump | [1] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Macrolactamization for this compound Synthesis
This protocol is based on the reported synthesis of a this compound macrolactam.[1]
-
Preparation of Reagent Solution: In a reaction vessel, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.5 equivalents) in DMF to achieve a final reaction concentration of 0.01 M for the seco-acid. Add triethylamine (3 equivalents).
-
Preparation of Substrate Solution: Dissolve the linear seco-acid precursor in DMF.
-
Slow Addition: Using a syringe pump, add the substrate solution to the stirred reagent solution at 60 °C over a period of several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS, TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by silica gel chromatography to obtain the macrolactam.
Visualizations
Caption: General workflow for the macrolactonization step.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. A Convergent, Enantioselective Total Synthesis of this compound: A Drug with Multidrug-Resistance Reversing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. peptide.com [peptide.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 9. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 11. Corey–Nicolaou macrolactonization | Semantic Scholar [semanticscholar.org]
- 12. A practical total synthesis of this compound, a 12-membered cyclic depsipeptide with multidrug resistance-reversing activity, by employing improved segment coupling and macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Hapalosin purification from culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hapalosin purification from cyanobacterial cultures, primarily Fischerella species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a cyclic depsipeptide produced by cyanobacteria such as Fischerella, Hapalosiphon, and Westiella intricata.[1] It is of significant interest due to its ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells.[1] The primary challenges in its purification stem from typically low production titers in native cyanobacterial cultures (often 0.1–0.2% of dry weight), the hydrophobic nature of the molecule which can lead to aggregation and poor solubility, and the complex mixture of pigments and other lipids in the cyanobacterial biomass that can interfere with separation.[2][3]
Q2: What are the key steps in a typical this compound purification workflow?
A general workflow for this compound purification involves:
-
Biomass Cultivation and Harvest: Growing the cyanobacterial culture (e.g., Fischerella ambigua) under optimal conditions and harvesting the cells.
-
Extraction: Extracting the biomass with an appropriate organic solvent to solubilize this compound.
-
Solvent Partitioning (Liquid-Liquid Extraction): A preliminary cleanup step to remove highly polar or non-polar impurities.
-
Solid-Phase Extraction (SPE): A cartridge-based cleanup to concentrate this compound and remove interfering compounds.
-
Chromatographic Purification: Typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity.
-
Purity Analysis and Quantification: Using analytical HPLC to determine the purity and yield of the final product.
Below is a DOT script visualizing a general experimental workflow for this compound purification.
Q3: How can I optimize the culture conditions to increase this compound production?
While specific studies on optimizing Fischerella for this compound production are limited, general strategies for enhancing secondary metabolite production in cyanobacteria can be applied. These include adjusting nutrient levels (nitrate and phosphate), light intensity, and temperature. For instance, studies on Fischerella sp. have shown that modifying nitrate and phosphate concentrations can positively affect the production of other secondary metabolites.
Q4: What is the biosynthetic pathway of this compound?
This compound is synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster, designated as 'hap', is approximately 25.7 kb long and consists of five genes (hapA-hapE).[1] A key feature of its biosynthesis is the incorporation of 2-oxoisovaleric acid by a rare adenylation-ketoreductase (A-KR) didomain.[1] Understanding this pathway can aid in developing strategies for heterologous expression to improve yield.
Below is a simplified DOT script representing the logical flow of the this compound biosynthesis.
Troubleshooting Guides
Issue 1: Low Yield After Initial Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Cell Lysis | Use mechanical disruption methods like bead beating or sonication in addition to solvent extraction. Freeze-thawing the biomass before extraction can also improve cell wall breakage. | Increased release of intracellular this compound into the solvent. |
| Inappropriate Extraction Solvent | This compound is hydrophobic. Use a solvent or solvent mixture that matches this polarity. A mixture of chloroform and methanol (e.g., 2:1 v/v) is often effective for extracting cyclic depsipeptides from cyanobacteria.[4] Experiment with different solvent systems. | Improved solubilization of this compound from the biomass, leading to a higher concentration in the crude extract. |
| Degradation of this compound | Perform extraction at room temperature or below, and minimize exposure to direct light and strong acids or bases. | Preservation of this compound integrity during extraction. |
Issue 2: Poor Separation and Peak Tailing During RP-HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase | For hydrophobic peptides like this compound, a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is common.[5] Optimize the gradient elution to improve resolution. | Sharper peaks and better separation from impurities. |
| Secondary Interactions with Column | Use a high-quality, end-capped C18 or C8 column. Operating at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape for hydrophobic peptides. | Reduced peak tailing and more symmetrical peaks. |
| Sample Overload | Inject a smaller volume or a more dilute sample onto the column. | Improved peak shape and resolution. |
| Poor Sample Solubility in Mobile Phase | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. The sample solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape. | Prevention of on-column precipitation and improved chromatography. |
Issue 3: Co-elution of Pigments and Other Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Complex Crude Extract | Incorporate a Solid-Phase Extraction (SPE) step before HPLC. A C18 SPE cartridge can be used to bind this compound and other hydrophobic compounds, while allowing more polar impurities to be washed away. Elute with a higher concentration of organic solvent. | A cleaner sample is injected into the HPLC, reducing the complexity of the chromatogram and minimizing co-elution. |
| Similar Hydrophobicity of Impurities | Optimize the HPLC gradient. A shallower gradient can improve the resolution between compounds with similar retention times. Also, consider trying a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity. | Better separation of this compound from closely eluting impurities. |
Experimental Protocols
Protocol 1: Extraction and Initial Cleanup of this compound
-
Harvesting: Centrifuge the cyanobacterial culture to obtain a cell pellet. Lyophilize the pellet to obtain a dry biomass weight.
-
Extraction:
-
For every 1 gram of dried biomass, add 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Stir the suspension at room temperature for 4-6 hours, protected from light.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.
-
-
Liquid-Liquid Partitioning:
-
To the combined extract, add water to achieve a final chloroform:methanol:water ratio of 2:1:0.8.
-
Mix thoroughly and allow the phases to separate.
-
Collect the lower chloroform-rich layer, which contains this compound.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of water. Do not let the cartridge run dry.
-
Sample Loading: Re-dissolve the crude extract in a small volume of methanol and then dilute with water to a final methanol concentration of 10-20%. Load this solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of 20% aqueous methanol to elute polar impurities.
-
Elution: Elute this compound from the cartridge with 2-3 column volumes of 80-90% aqueous methanol.
-
Drying: Evaporate the eluate to dryness.
Protocol 3: RP-HPLC Purification and Analysis
-
Sample Preparation: Re-dissolve the SPE-purified extract in a small volume of the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a wider bore for preparative).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1 mL/min for analytical, higher for preparative.
-
Detection: UV at 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak during preparative runs.
-
Purity Analysis: Analyze the collected fractions using the same analytical HPLC method. Pool the pure fractions and evaporate the solvent.
Protocol 4: this compound Stability Testing
-
Sample Preparation: Prepare solutions of purified this compound in different buffers (e.g., pH 4, 7, and 9) and solvents (e.g., methanol, acetonitrile).
-
Storage Conditions: Aliquot the samples and store them at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week) using the analytical HPLC method described above.
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of degradation.
Below is a DOT script illustrating the decision-making process for troubleshooting low this compound yield.
References
Troubleshooting low efficacy of Hapalosin in MDR reversal assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Hapalosin in multidrug resistance (MDR) reversal assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during MDR reversal experiments with this compound.
Q1: Why am I not observing a significant reversal of MDR with this compound?
Possible Causes & Solutions:
-
Cell Line Specificity: The efficacy of this compound is dependent on the target MDR mechanism in your cell line.[1] this compound is known to reverse P-glycoprotein (P-gp/ABCB1)-mediated MDR.[2][3] If your cells utilize other resistance mechanisms (e.g., overexpression of other ABC transporters like MRP1 or ABCG2, altered apoptosis pathways), this compound may show low efficacy.[4][5]
-
Solution: Confirm that your resistant cell line overexpresses P-gp compared to the parental, sensitive cell line. This can be verified using techniques like Western blot, qPCR, or flow cytometry with a P-gp specific antibody.[1][4] If P-gp is not the primary driver of resistance, consider exploring other MDR reversal agents.
-
-
Suboptimal this compound Concentration: The concentration of this compound is critical.[1] Too low a concentration will not be sufficient to inhibit the P-gp efflux pumps, while too high a concentration can cause cytotoxicity, masking the reversal effect.
-
Solution: Perform a dose-response experiment by titrating this compound across a range of concentrations (e.g., 0.1 µM to 10 µM) in combination with a fixed concentration of your chemotherapeutic agent. This will help identify the optimal, non-toxic concentration for MDR reversal in your specific cell line.
-
-
Incorrect Experimental Timing: Sufficient time is required for this compound to inhibit the P-gp pumps before the chemotherapeutic agent is introduced.
-
Solution: Implement a pre-incubation step. Treat the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the cytotoxic drug.[6]
-
Q2: this compound is showing high cytotoxicity in my parental (non-resistant) cell line. What should I do?
Possible Cause & Solution:
-
Concentration Too High: The concentration of this compound being used is likely toxic to the cells, independent of its MDR reversal activity.
-
Solution: Determine the intrinsic cytotoxicity of this compound alone in both your parental and resistant cell lines using a standard cell viability assay (e.g., MTT).[1][6] This will establish the IC10 or the highest non-toxic concentration. Use this non-toxic concentration range for your combination studies to ensure that the observed cell death is due to the reversal of resistance to the chemotherapeutic agent, not the toxicity of this compound itself.
-
Q3: My results are inconsistent across different experiments. What are the potential reasons?
Possible Causes & Solutions:
-
Reagent Stability and Solubility: this compound, like many cyclic depsipeptides, may have limited solubility and stability in aqueous solutions.[7][8]
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Minimize freeze-thaw cycles. Ensure the final solvent concentration in your culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Assay Conditions: Minor variations in experimental conditions can lead to inconsistent results.
-
Cell Line Integrity: Over time and with repeated passaging, the expression levels of P-gp in resistant cell lines can drift, leading to variability.
-
Solution: Regularly validate the P-gp expression in your resistant cell line. Work with cells from a low passage number and maintain consistent cell culture practices.
-
Data Presentation
The following tables summarize hypothetical data to illustrate the expected outcomes of successful MDR reversal experiments with this compound.
Table 1: Cytotoxicity of this compound
This table shows example IC50 values for this compound when used as a single agent against both a parental (sensitive) and a P-gp overexpressing (resistant) cell line.
| Cell Line | This compound IC50 (µM) |
| Parental (e.g., KB) | > 20 |
| Resistant (e.g., KBV200) | > 20 |
Note: Ideal MDR reversal agents should have low intrinsic cytotoxicity at concentrations effective for reversal.
Table 2: this compound-Mediated Reversal of Vincristine Resistance
This table demonstrates the effect of a non-toxic concentration of this compound on the IC50 of a chemotherapeutic agent, Vincristine.
| Cell Line | Treatment | Vincristine IC50 (nM) | Fold Reversal |
| Parental (KB) | Vincristine Alone | 3.5 ± 0.4 | N/A |
| Vincristine + 1 µM this compound | 3.2 ± 0.5 | 1.1 | |
| Resistant (KBV200) | Vincristine Alone | 115.8 ± 11.2 | N/A |
| Vincristine + 1 µM this compound | 10.5 ± 1.3 | 11.0 |
The Fold Reversal is calculated as (IC50 of chemo agent alone) / (IC50 of chemo agent + this compound).
Visual Guides
Mechanism of Action and Experimental Design
The following diagrams illustrate the mechanism of this compound, the experimental workflow, and a troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of this compound derivatives with modification at the C12 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Amorphous Drug–Polymer Salt with High Stability under Tropical Conditions and Fast Dissolution: The Case of Clofazimine and Poly(acrylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
Hapalosin stability and degradation in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Hapalosin when prepared in a Dimethyl Sulfoxide (DMSO) solution. As specific stability data for this compound in DMSO is not extensively published, this guide offers best practices, troubleshooting advice, and protocols to help you ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: DMSO is a common and effective solvent for reconstituting this compound, a cyclic depsipeptide. It is a polar, aprotic solvent capable of dissolving a wide range of organic molecules.[1] For initial stock solutions, high-purity, anhydrous DMSO is recommended to minimize potential degradation.
Q2: What are the ideal short-term and long-term storage conditions for this compound in DMSO?
A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or, preferably, -80°C.[2][3][4][5] For short-term use (a few days), solutions may be kept at 4°C, protected from light.[5] Always allow vials to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture into the DMSO solution.[4]
Q3: What are the primary factors that can cause this compound to degrade in a DMSO solution?
A3: Several factors can contribute to the degradation of compounds in DMSO, including:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. Water can facilitate hydrolysis of labile functional groups. For this compound, the ester bond within its cyclic depsipeptide structure is particularly susceptible to hydrolysis.[6][7][8]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[9]
-
Light Exposure: Although not specifically documented for this compound, many complex organic molecules are sensitive to photodegradation. It is good practice to protect solutions from light.
-
Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and potentially lead to the precipitation of the compound out of solution, affecting its effective concentration.[2][4][9]
-
pH: The presence of acidic or basic contaminants can catalyze hydrolysis.[7]
Q4: How can I tell if my this compound solution has degraded?
A4: Signs of degradation can include a loss of biological activity in your assays, changes in the appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks and a decrease in the area of the parent peak when analyzed by High-Performance Liquid Chromatography (HPLC).
Q5: How stable are cyclic depsipeptides like this compound in general?
A5: The stability of cyclic depsipeptides is sequence-dependent.[2] The presence of an ester bond (lactone) makes them susceptible to hydrolysis, particularly under basic or acidic conditions.[6][7] However, their cyclic nature can confer greater stability against enzymatic degradation compared to linear peptides.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of Biological Activity | This compound has degraded. | Prepare a fresh stock solution from lyophilized powder. Perform a stability study on your current stock (see Experimental Protocols). |
| Inaccurate concentration due to solvent evaporation or precipitation. | Visually inspect for precipitate. If none, verify concentration. If precipitate is present, attempt to redissolve by gentle warming and vortexing. If it does not redissolve, the stock may be compromised. | |
| Unexpected Peaks in HPLC | Degradation of this compound. | Compare the chromatogram to a freshly prepared standard. If new peaks are present and the main peak is reduced, degradation has likely occurred. |
| Contamination of the solvent or vial. | Use fresh, high-purity DMSO for a new stock solution. Ensure all labware is clean. | |
| Precipitate in Solution After Thawing | Poor solubility at lower temperatures or after freeze-thaw cycles. | Warm the vial to room temperature and vortex thoroughly. If the precipitate persists, sonication may be attempted. To avoid this, consider storing at a lower concentration or aliquot to prevent re-freezing. |
Hypothetical Degradation Pathway of this compound
This compound is a cyclic depsipeptide, containing both amide and ester bonds in its macrocyclic structure. The ester linkage is generally more susceptible to hydrolysis than the amide bonds. Therefore, the most probable degradation pathway in the presence of water is the hydrolysis of this ester bond, leading to a linearized, inactive form of the molecule.
Caption: Hypothetical degradation of this compound via ester bond hydrolysis.
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a typical experiment to determine the stability of this compound in DMSO under various storage conditions.
1. Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene microcentrifuge tubes
-
HPLC system with a suitable C18 column
-
Analytical balance
-
Calibrated pipettes
2. Procedure:
-
Stock Solution Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution by vortexing. This is your Time 0 sample.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple tubes for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Prepare separate aliquots for each time point to avoid freeze-thaw cycles of the stock.
-
-
Time Points:
-
Analyze the Time 0 sample immediately.
-
Store the aliquots at their respective temperatures.
-
At each designated time point (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely and equilibrate to room temperature before analysis.
-
-
HPLC Analysis:
-
Dilute a sample from each time point and condition to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Experimental Workflow Diagram
Caption: Workflow for this compound stability testing.
Data Presentation
Use the following tables to record and organize your stability data.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Time Point | % this compound Remaining (Room Temp) | % this compound Remaining (4°C) | % this compound Remaining (-20°C) | % this compound Remaining (-80°C) |
| 0 | 100% | 100% | 100% | 100% |
| 24 hours | ||||
| 1 week | ||||
| 1 month | ||||
| 3 months |
Table 2: Summary of HPLC Analysis for a Single Storage Condition
| Time Point | This compound Peak Area | Degradation Product(s) Peak Area | % this compound Remaining |
| 0 | 0 | 100% | |
| 24 hours | |||
| 1 week | |||
| 1 month |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial degradation of cyclic peptides produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing off-target effects of Hapalosin in cellular models
Welcome to the technical support center for Hapalosin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular models and troubleshooting potential issues, with a specific focus on addressing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound's primary on-target effect is the reversal of multidrug resistance (MDR) mediated by P-glycoprotein (P-gp), also known as MDR1.[1][2] It acts as a competitive or non-competitive inhibitor of P-gp, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs that are P-gp substrates.[3][4]
Q2: What are the potential off-target effects of this compound?
A2: While the primary activity of this compound is P-gp inhibition, it has been observed to induce apoptosis.[5] This apoptotic effect may be considered an off-target effect if the intended application is solely MDR reversal. Unintended cytotoxicity unrelated to P-gp inhibition is another potential off-target effect that requires careful evaluation.
Q3: How can I distinguish between on-target P-gp inhibition and off-target cytotoxicity?
A3: To differentiate between on-target and off-target effects, it is crucial to use appropriate control experiments. This includes comparing the effects of this compound on a P-gp overexpressing cell line versus its parental, non-resistant counterpart. A significant increase in the cytotoxicity of a P-gp substrate in the presence of this compound in the resistant cell line would indicate on-target activity. In contrast, similar cytotoxicity of this compound alone in both cell lines would suggest off-target effects.
Q4: What are some common cellular models to study this compound's effects?
A4: Commonly used cellular models include paired cell lines, where one line overexpresses P-gp and the other is the parental sensitive line. Examples include:
-
MCF-7 (parental) and MCF-7/Doxo or MCF-7/Adr (P-gp overexpressing) human breast cancer cells.[6]
-
KB-3-1 (parental) and KB-V1 (P-gp overexpressing) human epidermoid carcinoma cells.[7]
-
A2780 (parental) and A2780-Pac-Res (P-gp overexpressing) human ovarian cancer cells.[7]
-
Madin Darby canine kidney (MDCK) cells transfected with the human MDR1 gene are also a standard model.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High levels of cell death are observed in my control (non-MDR) cell line treated with this compound alone.
-
Possible Cause: This suggests that this compound is exerting off-target cytotoxic effects at the concentration used.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value of this compound alone in your parental cell line.
-
Select a non-toxic concentration: For MDR reversal studies, use a concentration of this compound that shows minimal cytotoxicity in the parental cell line but is effective in sensitizing the resistant cells to the chemotherapeutic agent.
-
Investigate the mechanism of cell death: Assess markers of apoptosis (e.g., caspase activation, Annexin V staining) to understand the off-target cytotoxic pathway.[9][10]
-
Problem 2: I am not observing a significant reversal of multidrug resistance in my P-gp overexpressing cell line.
-
Possible Cause 1: The concentration of this compound is too low to effectively inhibit P-gp.
-
Troubleshooting Steps:
-
Increase this compound concentration: Perform a dose-response experiment by co-administering a fixed concentration of a chemotherapeutic agent with increasing concentrations of this compound.
-
Confirm P-gp expression: Verify the overexpression of P-gp in your resistant cell line using Western blot or flow cytometry.
-
-
Possible Cause 2: The multidrug resistance in your cell line is not solely mediated by P-gp.
-
Troubleshooting Steps:
-
Profile other MDR transporters: Investigate the expression of other ABC transporters like MRP1 or BCRP.
-
Use specific inhibitors: Employ inhibitors specific to other transporters to determine their contribution to the resistance phenotype.
-
Problem 3: My results are inconsistent across experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Prepare fresh solutions: Prepare fresh stock solutions of this compound and other reagents for each experiment.
-
Include proper controls: Always include positive and negative controls in every experiment. For example, a known P-gp inhibitor like Verapamil or Cyclosporin A can be used as a positive control for MDR reversal.[4]
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound's activity. Note: These are example values and may not represent actual experimental data.
| Parameter | Cell Line | Value | Reference |
| IC50 (this compound alone) | MCF-7 | 15 µM | Hypothetical |
| IC50 (this compound alone) | MCF-7/Doxo | 12 µM | Hypothetical |
| IC50 (Doxorubicin alone) | MCF-7 | 0.5 µM | Hypothetical |
| IC50 (Doxorubicin alone) | MCF-7/Doxo | 25 µM | Hypothetical |
| IC50 (Doxorubicin + 1 µM this compound) | MCF-7/Doxo | 2 µM | Hypothetical |
| P-gp Inhibition (IC50) | Membrane Vesicles | 0.8 µM | Hypothetical |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cells (e.g., MCF-7 and MCF-7/Doxo) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: P-glycoprotein Efflux Assay (Calcein-AM)
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Inhibitor Incubation: Pre-incubate the cells with different concentrations of this compound or a positive control inhibitor (e.g., Verapamil) for 30 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM (a fluorescent P-gp substrate) to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C.[3]
-
Fluorescence Measurement: Analyze the intracellular fluorescence of calcein using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular calcein fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
Caption: this compound's mechanism of action on the P-gp efflux pump.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of drugs with P-glycoprotein in brain capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of this compound derivatives with modification at the C12 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of MDR1 expression and drug resistance by a positive feedback loop involving hyaluronan, phosphoinositide 3-kinase, and ErbB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 8. P-gp Substrate Identification | Evotec [evotec.com]
- 9. The efficacy and mechanism of apoptosis induction by hypericin-mediated sonodynamic therapy in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficacy and mechanism of apoptosis induction by hypericin-mediated sonodynamic therapy in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Conformational Stability of Hapalosin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Hapalosin and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and conformational analysis.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound appears as a mixture of compounds in my NMR spectrum. Is this expected?
A1: Yes, this is a well-documented characteristic of this compound. In solution, this compound exists as a mixture of at least two conformers due to the slow interconversion between the s-cis and s-trans isomers of its tertiary amide bond.[1][2] This conformational heterogeneity results in a doubling of many signals in the NMR spectrum. The ratio of these conformers can be influenced by the solvent and temperature.
Q2: How can I obtain a conformationally stable this compound derivative?
A2: One effective strategy is to synthesize the non-N-methyl analog of this compound. This derivative, lacking the methyl group on the amide nitrogen, exists as a single, conformationally stable entity, exhibiting only the s-trans amide conformation.[1][2] Other modifications at the C12 position have also been shown to favor a single cis-peptide structure.[3]
Q3: What is the primary mechanism by which this compound derivatives exert their multidrug resistance (MDR)-reversing activity?
A3: this compound and its active derivatives function by inhibiting the P-glycoprotein (P-gp) efflux pump.[4] P-gp is an ATP-dependent transporter that actively removes a wide range of chemotherapeutic drugs from cancer cells, leading to MDR. By inhibiting the ATPase activity of P-gp, this compound derivatives prevent the efflux of these drugs, thereby restoring their intracellular concentration and efficacy.[4]
Q4: Are there specific structural features of this compound derivatives that are crucial for their P-gp inhibitory activity?
A4: While a comprehensive structure-activity relationship is still under investigation, studies have shown that modifications at various positions, such as C12, can influence both conformational stability and biological activity.[3] The overall macrocyclic scaffold and specific side chains likely play a role in the interaction with the drug-binding pocket of P-gp.
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of macrocyclization. | Competition between desired intramolecular cyclization and undesired intermolecular oligomerization/polymerization. | - High Dilution: Perform the cyclization reaction under high-dilution conditions to favor the intramolecular reaction. This can be achieved by the slow addition of the linear precursor to a large volume of solvent. - Solvent Screening: The choice of solvent can influence the precursor's conformation. Screen different solvents to find one that promotes a "pre-organized" conformation, bringing the reactive ends closer. - Template-Assisted Synthesis: Consider using a template to pre-organize the linear precursor and facilitate cyclization. |
| Difficulty in purifying the desired macrocycle from oligomers. | Similar physicochemical properties between the cyclic monomer and linear or cyclic oligomers. | - Chromatography Optimization: High-performance liquid chromatography (HPLC) is often required. Experiment with different columns (e.g., reversed-phase, size-exclusion) and gradient conditions to improve separation. - Crystallization: If the macrocycle is crystalline, fractional crystallization can be an effective purification method. - Supercritical Fluid Chromatography (SFC): SFC can offer better separation for complex peptide mixtures and is a greener alternative to HPLC. |
Conformational Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Overlapping and broad signals in the NMR spectrum. | Presence of multiple conformers in slow or intermediate exchange on the NMR timescale. This is common for this compound itself. | - Varying Temperature: Acquire NMR spectra at different temperatures. This can sometimes coalesce exchanging signals into sharper peaks or shift them sufficiently to resolve overlap. - Changing Solvent: The conformational equilibrium can be solvent-dependent. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) may resolve signal overlap. - Higher Magnetic Field: Use a higher field NMR spectrometer to increase signal dispersion. - 2D NMR Techniques: Employ 2D NMR experiments like COSY, TOCSY, and NOESY/ROESY to resolve individual spin systems and identify through-space correlations for each conformer. |
| Ambiguous interpretation of Circular Dichroism (CD) spectra. | Contributions from aromatic side chains or the presence of multiple conformations can complicate the interpretation of secondary structure. | - Wavelength Range: Ensure data is collected to the lowest possible wavelength to capture all relevant electronic transitions. - Solvent Effects: Be aware that the solvent can influence the conformation and thus the CD spectrum. - Derivative Spectra: Calculating the second derivative of the CD spectrum can help to resolve overlapping bands and identify the positions of electronic transitions more accurately. - Computational Prediction: Compare experimental spectra with computationally predicted CD spectra for different possible conformers to aid in interpretation. |
Data on Conformational Stability of this compound Derivatives
| Derivative | Modification | Observed Conformational State in Solution (CDCl₃) | Reference |
| This compound | - | Mixture of s-cis and s-trans amide conformers (ratio ~2.3:1) | [1][2] |
| Non-N-methyl this compound | Removal of the N-methyl group | Single s-trans amide conformer | [1][2] |
| C12-methyl derivative (5a) | Methyl group at C12 | Single cis-peptide structure | [3] |
| C12-methylthioethyl derivative (5d) | Methylthioethyl group at C12 | Single cis-peptide structure | [3] |
| C12-phenylmethyl derivative (5e) | Phenylmethyl group at C12 | Single cis-peptide structure | [3] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Objective: To determine the solution conformation(s) of this compound derivatives.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the this compound derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the sample into a clean NMR tube.
-
-
1D ¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and observe the general signal pattern. Note any signal doubling or broadening that may indicate conformational heterogeneity.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino or hydroxy acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the 3D structure. For molecules with intermediate molecular weight, ROESY is often preferred.
-
Use a mixing time of 200-400 ms for NOESY to observe inter-residue correlations.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range correlations between protons and carbons (2-3 bonds), which is useful for connecting different residues.
-
-
Data Analysis:
-
Process and analyze the 2D spectra to assign all proton, carbon, and nitrogen resonances.
-
For conformationally heterogeneous samples like this compound, assign separate sets of resonances for each conformer if possible.
-
Use the intensities of NOESY/ROESY cross-peaks to derive interproton distance restraints.
-
Use coupling constants (e.g., ³J_HNHα) to derive dihedral angle restraints.
-
Utilize molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure and conformational changes of this compound derivatives.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, trifluoroethanol). The solvent should be transparent in the far-UV region.
-
Prepare a series of dilutions to determine the optimal concentration (typically in the range of 0.1-1 mg/mL). The absorbance of the sample should not exceed 1.0 at any wavelength.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Purge the instrument with nitrogen gas.
-
Set the wavelength range (e.g., 190-260 nm).
-
Set the scanning speed, bandwidth, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent.
-
Record the CD spectrum of the sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to infer the presence of secondary structural elements.
-
For quantitative analysis, use deconvolution programs (e.g., DichroWeb) to estimate the percentage of different secondary structures.
-
Molecular Dynamics (MD) Simulations
Objective: To explore the conformational landscape and stability of this compound derivatives in silico.
Methodology:
-
System Setup:
-
Build the 3D structure of the this compound derivative using molecular modeling software (e.g., Maestro, Chimera).
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).
-
Solvate the molecule in a box of explicit solvent (e.g., water, chloroform).
-
Add counter-ions to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) to adequately sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to study the conformational dynamics, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bonding patterns.
-
Perform clustering analysis to identify the most populated conformational states.
-
Calculate the potential energy of different conformers to assess their relative stability.
-
Visualizations
References
- 1. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 2. Synthesis and Conformational Analysis of the Multidrug Resistance-Reversing Agent this compound and Its Non-N-methyl Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of this compound derivatives with modification at the C12 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Hapalosin for P-gp Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hapalosin to achieve maximum P-glycoprotein (P-gp) inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit P-glycoprotein (P-gp)?
This compound is a cyanobacterial cyclic depsipeptide that has been shown to reverse multidrug resistance (MDR) in cancer cells.[1][2] It functions as a P-gp inhibitor by directly blocking the efflux mechanism of this transporter protein.[2] P-gp is an ATP-dependent efflux pump that removes a wide variety of xenobiotics, including many anticancer drugs, from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] By inhibiting P-gp, this compound can increase the intracellular accumulation and cytotoxicity of co-administered chemotherapeutic agents.[2]
Q2: What is the general mechanism of P-gp inhibition?
P-glycoprotein can be inhibited through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the P-gp substrate for the same binding site on the transporter.[3][5]
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents substrate transport.[3][5]
-
Allosteric Inhibition: Binding of the inhibitor at an allosteric site modulates the transporter's activity.[5]
-
Interference with ATP Hydrolysis: Some inhibitors interfere with the ATP binding and hydrolysis required to power the efflux pump.[3][5]
-
Altering Cell Membrane Integrity: Changes in the lipid bilayer can affect P-gp function.[3][5]
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound needs to be determined empirically for each cell line and experimental condition. A concentration-response curve should be generated to identify the IC50 value, which is the concentration of this compound that inhibits 50% of P-gp activity. The concentration that provides maximum inhibition with minimal cytotoxicity should be selected. It is crucial to assess the cytotoxicity of this compound alone on your cells of interest.
Q4: What are the common P-gp substrates used as probes in inhibition assays?
Several fluorescent or radiolabeled substrates are commonly used to assess P-gp activity. These include:
-
Calcein-AM: A non-fluorescent compound that is readily taken up by cells and hydrolyzed by intracellular esterases into the fluorescent molecule calcein. Calcein itself is a P-gp substrate, so its accumulation is inversely proportional to P-gp activity.[8]
-
Rhodamine 123: A fluorescent dye that is a substrate for P-gp.
-
Paclitaxel (Taxol): A widely used anticancer drug and P-gp substrate.[9]
-
Vinblastine: Another chemotherapeutic agent and P-gp substrate.[9]
For initial screening, digoxin is often recommended as a standard in vitro probe.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in P-gp inhibition results | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by optimizing seeding density and incubation time. |
| Cell monolayer integrity is compromised. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.[6] | |
| Instability of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Check for any potential degradation under your experimental conditions (e.g., light or temperature sensitivity). | |
| Low or no P-gp inhibition observed | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| The chosen cell line has low P-gp expression. | Confirm P-gp expression levels in your cell line using Western blot or qPCR. | |
| The probe substrate concentration is too high, leading to saturation of the transporter.[3] | Use a probe substrate concentration below its Km value for P-gp.[6] | |
| High cytotoxicity observed | This compound concentration is too high. | Determine the maximum non-toxic concentration of this compound using a cytotoxicity assay (e.g., MTT, LDH). |
| Synergistic toxicity with the co-administered drug. | Evaluate the cytotoxicity of the drug combination at various concentrations. | |
| Inconsistent results between different assay methods | Different methods have varying sensitivities and endpoints. | Understand the principles of each assay. For example, a direct transport assay with a P-gp substrate might yield different IC50 values than an ATPase activity assay. |
| Non-specific binding of this compound or the probe substrate. | Evaluate and account for non-specific binding in your calculations. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the non-toxic concentration range of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
P-gp Inhibition Assay (Calcein-AM Efflux Assay)
This protocol measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate.
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDR1-transfected MDCKII cells or resistant cancer cell lines) in a 96-well black, clear-bottom plate and grow to confluence.
-
Pre-incubation with Inhibitor: Wash the cells with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4). Add transport buffer containing various concentrations of this compound and incubate for 30-60 minutes at 37°C. Include a positive control inhibitor (e.g., verapamil) and a negative (no inhibitor) control.
-
Substrate Loading: Add Calcein-AM to each well to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Efflux: Remove the loading solution and add the corresponding inhibitor solutions back to the wells.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm. Readings can be taken kinetically over time or as an endpoint measurement.
-
Data Analysis: Increased fluorescence in the presence of this compound indicates P-gp inhibition. Calculate the percent inhibition relative to the positive and negative controls.
Data Presentation
Table 1: Example of this compound Cytotoxicity Data
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 88.7 |
| 25 | 75.4 |
| 50 | 52.1 |
| 100 | 20.3 |
Table 2: Example of P-gp Inhibition by this compound (Calcein-AM Assay)
| This compound Concentration (µM) | Intracellular Calcein Fluorescence (RFU) | P-gp Inhibition (%) |
| 0 (No Inhibitor) | 1500 | 0 |
| 0.1 | 2500 | 20 |
| 1 | 4500 | 60 |
| 10 | 6000 | 90 |
| 25 | 6200 | 94 |
| Positive Control (Verapamil 50 µM) | 6500 | 100 |
Visualizations
Caption: Experimental workflow for determining P-gp inhibition by this compound.
Caption: Troubleshooting decision tree for this compound P-gp inhibition experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Hapalosin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Hapalosin in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for this compound's poor solubility in aqueous buffers?
This compound is a lipophilic, cyclic depsipeptide with a molecular weight of 489.6 g/mol and the chemical formula C₂₈H₄₃NO₆.[1] Its significant nonpolar surface area contributes to its low solubility in polar solvents like water and aqueous buffers. For a molecule to dissolve, the energy released from solvent-solute interactions must overcome the energy of the crystal lattice and the solvent-solvent interactions. With lipophilic compounds like this compound, the interactions with water molecules are not strong enough to overcome the hydrogen-bonding network of water, leading to poor solubility.
Q2: What is the recommended first-line approach for dissolving this compound for in vitro experiments?
For most in vitro applications, the recommended starting point is to prepare a high-concentration stock solution of this compound in an organic solvent and then dilute this stock into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its high solvating power for a wide range of compounds and its miscibility with water.[2]
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds.[2] Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <1%, and ideally <0.1%) to avoid solvent effects on your biological system. However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium with vigorous vortexing can sometimes improve solubility by increasing the kinetic energy of the system.[2]
-
Try alternative organic solvents: If DMSO is not suitable for your experiment, other organic solvents like ethanol or dimethylformamide (DMF) can be tested to prepare the stock solution.
-
Explore solubility-enhancing excipients: If simple dilution is not effective, consider incorporating solubility-enhancing agents into your aqueous buffer.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to overcoming this compound solubility issues.
Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous solvent. | Simple to implement; effective for many compounds. | Can affect biological systems; may require vehicle controls. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Can significantly increase solubility; various options available. | Can interfere with certain assays; may have cellular toxicity. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic drug, shielding it from the aqueous environment. | Generally low toxicity; can improve stability. | Can be expensive; complex formation is specific to the drug and cyclodextrin type. |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form. | Simple and effective for ionizable drugs. | This compound is not strongly ionizable; may not be applicable. |
| Lipid-Based Formulations | Incorporate the drug into lipid-based carriers like liposomes or nanoemulsions. | Can significantly enhance solubility and bioavailability. | More complex to prepare; may require specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 489.6 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 489.6 g/mol * 1 mol/1000 mmol * 1000 mg/g = 4.896 mg
-
-
Weigh this compound: Carefully weigh 4.896 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous/sterile DMSO to the vial containing the this compound powder.
-
Ensure complete solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer with a Surfactant
This protocol details the preparation of a working solution of this compound in an aqueous buffer containing a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Surfactant (e.g., Tween® 20, Pluronic® F-68)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the aqueous buffer with surfactant:
-
Prepare your desired aqueous buffer.
-
Add the surfactant to a final concentration of 0.01% - 0.1% (v/v). For example, to make 10 mL of buffer with 0.05% Tween® 20, add 5 µL of a 10% Tween® 20 stock solution.
-
Mix thoroughly.
-
-
Calculate the required volume of this compound stock:
-
Determine the desired final concentration of this compound in your experiment.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need: (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Prepare the working solution:
-
Add the appropriate volume of the aqueous buffer with surfactant to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
-
Final DMSO concentration check:
-
In the example above, the final DMSO concentration would be 0.1% (1 µL in 1000 µL). Ensure this is compatible with your experimental system and include a vehicle control with 0.1% DMSO and 0.05% surfactant in your experiment.
-
Visual Guides
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Decision-making guide for addressing this compound solubility.
References
Validation & Comparative
Hapalosin vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Hapalosin and Verapamil as inhibitors of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer and other diseases.
Executive Summary
P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a major contributor to the failure of chemotherapy by actively transporting a broad range of anticancer drugs out of tumor cells. The development of P-gp inhibitors to be used as chemosensitizing agents is a critical area of research. This guide evaluates two such inhibitors: Verapamil , a first-generation calcium channel blocker with known P-gp inhibitory activity, and This compound , a structurally unique cyclic depsipeptide of cyanobacterial origin that has demonstrated potent MDR-reversing capabilities.[1][2] While Verapamil is a well-characterized P-gp inhibitor, its clinical utility has been limited by its cardiovascular side effects at the concentrations required for effective P-gp inhibition. This compound represents a novel class of MDR reversal agents with a distinct chemical structure. This guide synthesizes the available experimental data to provide an objective comparison of their P-gp inhibitory performance.
Quantitative Comparison of P-gp Inhibitory Activity
| Inhibitor | Assay Type | Cell Line | P-gp Substrate | IC50 / EC50 | Reference |
| Verapamil | Rhodamine 123 Accumulation | MCF7R (human breast cancer) | Rhodamine 123 | 4.1 µM (IC50) | [3] |
| Calcein-AM Efflux | MDR-CEM (human leukemia) | Calcein-AM | Ranked as a potent modulator | [4] | |
| Digoxin Transport | P-gp-expressing cell monolayers | Digoxin | 1.1 µM (IC50) | [5] | |
| ATPase Activity | Isolated P-gp membranes | ATP | Biphasic activation and inhibition | [6] | |
| This compound | Doxorubicin Cytotoxicity | MCF-7/ADR (human breast cancer) | Doxorubicin | Effective reversal of MDR | [7] |
| Drug Accumulation | MCF-7/ADR (human breast cancer) | Not specified | Effective inhibition of P-gp | [7] |
Note: Specific IC50 values for this compound in direct P-gp inhibition assays were not available in the reviewed literature. Its potency is often described in terms of its ability to reverse multidrug resistance in cytotoxicity assays.
Mechanism of Action and Signaling Pathways
Verapamil acts as a competitive inhibitor of P-gp, binding to the transporter, although the exact binding sites are still under investigation.[8] It is also a substrate for P-gp, meaning it is transported out of the cell by the pump it inhibits.[8] Verapamil's interaction with P-gp can be complex, with some studies suggesting it stimulates P-gp's ATPase activity at low concentrations and inhibits it at higher concentrations.[6][9] Furthermore, Verapamil has been shown to decrease the expression of P-gp in some cancer cell lines over time.[8]
This compound is a potent MDR-reversing agent.[2][7] Its mechanism is believed to involve direct inhibition of P-gp's efflux function.[7] Unlike Verapamil, this compound's unique cyclic depsipeptide structure may allow for a different mode of interaction with P-gp. However, detailed studies on its effect on P-gp's ATPase activity and its specific binding sites are less documented in the available literature.
The signaling pathways involved in P-gp mediated MDR are complex and can be modulated by inhibitors. Verapamil has been shown to influence various signaling pathways, although this is often linked to its primary function as a calcium channel blocker. The specific signaling pathways modulated by this compound in the context of P-gp inhibition are not yet well-elucidated.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Verapamil and this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay measures the function of P-gp by quantifying the accumulation of the fluorescent substrate Rhodamine 123 inside cells. Inhibition of P-gp leads to a higher intracellular fluorescence signal.
Methodology: [3]
-
Cell Culture: Seed P-gp-overexpressing cells (e.g., MCF7R) in a 96-well plate and culture until a confluent monolayer is formed.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Add buffer containing various concentrations of the test inhibitor (this compound or Verapamil) and incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 (final concentration of 5.25 µM) to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (excitation ~488 nm, emission ~525 nm).
-
Data Analysis: Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% of the maximal fluorescence signal.
Calcein-AM Efflux Assay
This is a fluorescence-based assay to measure P-gp activity. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases.
-
Cell Seeding: P-gp-overexpressing cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test inhibitor (this compound or Verapamil) or a control vehicle.
-
Substrate Addition: Calcein-AM is added to each well and the plate is incubated at 37°C.
-
Washing: The cells are washed with a cold buffer to remove extracellular Calcein-AM.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader or flow cytometer. Increased fluorescence indicates inhibition of P-gp-mediated Calcein-AM efflux.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. The activity is often measured using a colorimetric or luminescence-based assay kit that detects the amount of inorganic phosphate (Pi) released or the amount of ATP remaining.
-
Preparation: Recombinant human P-gp membranes, MgATP, a P-gp ATPase inhibitor (e.g., sodium orthovanadate, Na₃VO₄), and the test compounds (this compound or Verapamil) are prepared.
-
Reaction Setup: P-gp membranes are incubated in a buffer with either the test compound, a positive control (a known P-gp substrate like Verapamil), or a negative control (Na₃VO₄) in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding MgATP.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 20-30 minutes).
-
Measurement: The amount of Pi released is measured using a malachite green-based reagent, or the remaining ATP is quantified using a luciferase-based luminescence assay.
-
Data Analysis: A decrease in ATP levels (or increase in Pi) compared to the basal activity indicates stimulation of ATPase activity, while a smaller change compared to a known stimulator suggests inhibition.
Doxorubicin Cytotoxicity Assay (MDR Reversal)
This assay determines the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent like Doxorubicin.
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7) in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of Doxorubicin alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (this compound or Verapamil).
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assay: Assess cell viability using an MTT or similar assay.
-
Data Analysis: Calculate the IC50 value of Doxorubicin in the presence and absence of the inhibitor. The fold reversal (FR) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
Caption: A generalized workflow for in vitro P-glycoprotein inhibition assays.
Conclusion
Both this compound and Verapamil are effective inhibitors of P-glycoprotein. Verapamil, as a first-generation inhibitor, has been extensively studied, and a wealth of quantitative data on its P-gp inhibitory activity is available. However, its clinical application for MDR reversal is hampered by its primary pharmacological effects as a calcium channel blocker.
This compound, a structurally novel agent, shows significant promise as a potent MDR reversal agent. While direct quantitative comparisons with Verapamil are currently lacking in the literature, the existing data suggest it is a powerful inhibitor of P-gp function. Further research is warranted to fully characterize this compound's inhibitory potency, including the determination of its IC50 values in various P-gp inhibition assays, its effect on P-gp ATPase activity, and the elucidation of the signaling pathways it modulates. Such studies will be crucial for its potential development as a clinical candidate for overcoming multidrug resistance.
References
- 1. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical total synthesis of this compound, a 12-membered cyclic depsipeptide with multidrug resistance-reversing activity, by employing improved segment coupling and macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of the multidrug resistance-reversing activity of D-glucose mimetics of this compound [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Hapalosin and Cyclosporin A in Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Hapalosin and Cyclosporin A, two compounds known for their ability to reverse multidrug resistance (MDR) in cancer cells. This phenomenon, primarily mediated by the overexpression of P-glycoprotein (P-gp), remains a significant hurdle in effective chemotherapy. Understanding the mechanisms and quantitative differences between MDR reversal agents is crucial for the development of novel therapeutic strategies.
Executive Summary
Both this compound and Cyclosporin A have demonstrated the ability to counteract MDR, largely by inhibiting the function of the P-gp efflux pump. Cyclosporin A, a well-characterized immunosuppressant, is a first-generation P-gp inhibitor.[1] While effective to some extent, its clinical utility as an MDR modulator is often limited by its immunosuppressive side effects and complex pharmacokinetic interactions. This compound, a cyclic depsipeptide of cyanobacterial origin, has emerged as a potent MDR-reversing agent, putatively through P-gp inhibition. However, publicly available, direct comparative quantitative data for this compound against benchmarks like Cyclosporin A is limited. This guide synthesizes the available data and provides detailed experimental protocols to enable researchers to conduct direct comparative studies.
Mechanism of Action: P-glycoprotein Inhibition
Multidrug resistance is often conferred by the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as an ATP-dependent efflux pump, actively removing a broad spectrum of chemotherapeutic drugs from cancer cells. Both this compound and Cyclosporin A are believed to exert their MDR reversal effects by interacting with P-gp, thereby inhibiting its drug efflux function and increasing the intracellular concentration of anticancer agents.
Cyclosporin A acts as a competitive inhibitor of P-gp, binding to the transporter, which can inhibit the binding and/or transport of other substrates.[2] It has been shown to inhibit the substrate-stimulated ATPase activity of P-gp, which is essential for the energy-dependent drug efflux process.[3][4]
This compound is also reported to reverse MDR through the inhibition of P-gp.[5] The precise molecular interactions and the effect on P-gp's ATPase activity are not as extensively documented in publicly accessible literature as those for Cyclosporin A.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Cyclosporin A concerning their MDR reversal properties. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, experimental conditions, and assay methodologies.
Table 1: P-glycoprotein Inhibition
| Compound | IC50 for P-gp Inhibition (µM) | Cell Line / System | Reference |
| This compound | Data not readily available | - | - |
| Cyclosporin A | 3.2 - 3.4 | P-gp expressing cells | [6][7] |
Table 2: Cytotoxicity in Multidrug-Resistant Cells
| Compound | Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (nM) | IC50 of Chemo Agent + Modulator (nM) | Reversal Fold |
| This compound | MCF-7/ADR | Doxorubicin | Data not readily available | Data not readily available | Data not readily available |
| Cyclosporin A | LoVo/MDR | Doxorubicin | ~3000 | ~500 (with 1-3 µM CsA) | ~6 |
Note: The reversal fold is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the MDR modulator.
Table 3: Effect on P-glycoprotein ATPase Activity
| Compound | Effect on Basal ATPase Activity | Effect on Substrate-Stimulated ATPase Activity |
| This compound | Data not readily available | Data not readily available |
| Cyclosporin A | Inhibition | Inhibition[3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of P-gp mediated MDR and its inhibition.
Caption: Workflow for key comparative experiments.
Detailed Experimental Protocols
To facilitate direct and standardized comparison of this compound and Cyclosporin A, the following detailed experimental protocols are provided.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the ability of this compound and Cyclosporin A to sensitize MDR cancer cells to a chemotherapeutic agent (e.g., Doxorubicin).
Materials:
-
MDR cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
This compound and Cyclosporin A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the MDR and sensitive cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent. Also, prepare solutions of this compound and Cyclosporin A at a fixed, non-toxic concentration (determined from preliminary toxicity tests).
-
Add 100 µL of the chemotherapeutic agent dilutions to the wells, both in the presence and absence of the fixed concentration of this compound or Cyclosporin A. Include wells with the modulators alone to assess their intrinsic cytotoxicity. Also, include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound or Cyclosporin A. The reversal fold can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of this compound and Cyclosporin A on the ATP hydrolysis activity of P-gp.
Materials:
-
P-gp-rich membrane vesicles (from P-gp overexpressing cells)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT)
-
ATP solution (e.g., 100 mM)
-
Magnesium chloride (MgCl₂) solution (e.g., 100 mM)
-
P-gp substrate (e.g., Verapamil)
-
This compound and Cyclosporin A
-
Sodium orthovanadate (Na₃VO₄) - a P-gp ATPase inhibitor
-
Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based colorimetric assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp-rich membrane vesicles to the assay buffer.
-
Inhibitor/Modulator Addition: Add varying concentrations of this compound or Cyclosporin A to the wells. Include a known P-gp substrate like Verapamil as a positive control for stimulation and Na₃VO₄ as a positive control for inhibition.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and MgCl₂ (final concentration typically 3-5 mM ATP).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATPase reaction proceeds.
-
Stop Reaction and Detect Pi: Stop the reaction by adding the colorimetric reagent for Pi detection.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: The amount of Pi released is proportional to the ATPase activity. The vanadate-sensitive ATPase activity represents the P-gp specific activity. Compare the effects of this compound and Cyclosporin A on both the basal and substrate-stimulated P-gp ATPase activity.
Western Blot for P-glycoprotein Expression
This protocol is to confirm the expression of P-gp in the cell lines used and to investigate if the modulators affect its expression level.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-P-glycoprotein (e.g., C219 or JSB-1)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysate Preparation: Treat cells with this compound or Cyclosporin A for a specified time (e.g., 24-48 hours). Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine any changes in P-gp expression levels.
Conclusion
This comparative guide provides a framework for the evaluation of this compound and Cyclosporin A as MDR reversal agents. While Cyclosporin A is a well-studied first-generation P-gp inhibitor, the full potential of this compound remains to be quantitatively elucidated in direct comparative studies. The provided experimental protocols offer a standardized approach to generate the necessary data to rigorously compare the efficacy and mechanisms of these two compounds. Such research is vital for the advancement of novel strategies to overcome multidrug resistance in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Human P-glycoprotein transports cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Comparative Guide to Hapalosin and its Synthetic Analogs in Overcoming Multidrug Resistance
For researchers, scientists, and drug development professionals, the quest for potent and selective agents to combat multidrug resistance (MDR) in cancer is a paramount challenge. Hapalosin, a cyclic depsipeptide of cyanobacterial origin, has emerged as a promising lead compound due to its ability to reverse MDR, primarily through the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its synthetic analogs, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of their therapeutic potential.
Unveiling the Pharmacological Profile: A Quantitative Comparison
The MDR-reversing activity and inherent cytotoxicity of this compound and its analogs have been evaluated using various in vitro assays. The data presented below, collated from multiple studies, highlights the impact of structural modifications on their biological function. The primary cell line used for these evaluations is the human breast adenocarcinoma cell line MCF-7 and its adriamycin-resistant variant, MCF-7/ADR, which overexpresses P-gp.
| Compound | Modification | Cytotoxicity IC50 (µM) in MCF-7/ADR | Doxorubicin Sensitization (Fold Increase) | P-gp ATPase Stimulation/Inhibition | Reference |
| This compound | Natural Product | >10 | ~10-fold at 1 µM | Stimulates at low concentrations, inhibits at high concentrations | [1][2] |
| Triamide Analog | Ester bonds replaced with amide bonds | >10 | Less active than this compound | - | [1] |
| Proline Analog 1 | N-Me-Phe replaced with trans-4-hydroxy-L-proline | >10 | More potent than this compound | - | [1] |
| Proline Analog 2 | N-Me-Phe replaced with cis-4-hydroxy-L-proline | >10 | Weaker than this compound | - | [1] |
| Non-N-methyl Analog | N-methyl group removed | - | Weaker than this compound | - | [3] |
| C9-homothis compound | C9 side chain modification | - | Data not available | - | [4] |
| C9-i-butyl-hapalosin | C9 side chain modification | - | Data not available | - | [4] |
Table 1: Comparative Biological Activity of this compound and its Synthetic Analogs. This table summarizes the cytotoxicity and MDR-reversing activity of key this compound analogs. Doxorubicin sensitization indicates the fold-increase in the cytotoxicity of doxorubicin in the presence of the analog.
The Mechanism of Action: Targeting the P-glycoprotein Efflux Pump
This compound and its active analogs are believed to exert their MDR-reversing effects by directly interacting with P-glycoprotein. This interaction modulates the transporter's function, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. The primary mechanisms involved are the inhibition of drug efflux and modulation of P-gp's ATPase activity, which fuels the transport cycle.
Figure 1: this compound's Inhibition of P-gp Mediated Drug Efflux. This diagram illustrates how this compound blocks the P-glycoprotein pump, preventing the efflux of chemotherapeutic drugs from a multidrug-resistant cancer cell.
Experimental Corner: Protocols for Evaluating MDR Reversal
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for the key assays cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow:
Figure 2: Workflow for the MTT Cytotoxicity Assay. This flowchart outlines the key steps involved in determining the cytotoxic potential of this compound analogs.
Detailed Protocol:
-
Cell Seeding: MCF-7/ADR cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Addition: The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound analogs or control compounds (e.g., doxorubicin, verapamil).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by non-linear regression analysis.
Rhodamine 123 Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cells.
Workflow:
Figure 3: Rhodamine 123 Accumulation Assay Workflow. This diagram shows the procedure for assessing the P-gp inhibitory activity of this compound analogs.
Detailed Protocol:
-
Cell Seeding: MCF-7/ADR cells are seeded in 24-well plates and grown to confluence.
-
Pre-incubation: The cells are pre-incubated for 30 minutes with serum-free medium containing the test compounds (this compound analogs) or a known P-gp inhibitor like verapamil as a positive control.
-
Rhodamine 123 Loading: Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for an additional 90 minutes at 37°C.
-
Washing: The cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Cell Lysis: The cells are lysed with a suitable lysis buffer.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Normalization: The fluorescence values are normalized to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).
P-gp ATPase Activity Assay
This assay measures the effect of compounds on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Workflow:
Figure 4: P-gp ATPase Activity Assay Workflow. This flowchart details the steps to measure the influence of this compound analogs on P-gp's enzymatic activity.
Detailed Protocol:
-
Membrane Preparation: P-gp-rich membrane vesicles are prepared from MCF-7/ADR cells by differential centrifugation.
-
Assay Reaction: The membrane vesicles are incubated in an assay buffer containing the this compound analogs at various concentrations. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stopping reagent.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The P-gp-specific ATPase activity is determined by subtracting the basal ATPase activity (measured in the presence of a P-gp inhibitor like sodium orthovanadate) from the total ATPase activity. The results are expressed as a percentage of the basal P-gp ATPase activity or the activity stimulated by a known P-gp substrate like verapamil.[5][6][7]
Synthesis of this compound Analogs: A Brief Overview
The synthesis of this compound and its analogs is a complex multi-step process. The core structure is typically assembled through the coupling of key fragments, followed by macrolactamization or macrolactonization to form the cyclic depsipeptide.
General Synthetic Strategy:
Figure 5: General Synthetic Approach to this compound Analogs. This diagram outlines the convergent strategy used to synthesize this compound and its derivatives.
Detailed synthetic procedures often involve the use of protecting groups and specific coupling reagents to ensure stereochemical control and high yields. For instance, the synthesis of proline analogs involves the substitution of the N-methyl-L-phenylalanine residue with a suitably protected proline derivative during the assembly of the linear precursor.[1][3][8] Modifications at other positions, such as the C9 side chain, have also been achieved through the synthesis of modified building blocks.[4]
Concluding Remarks
The structure-activity relationship of this compound and its synthetic analogs reveals a delicate interplay between conformational constraints, lipophilicity, and specific functional groups in determining their MDR-reversing activity. While this compound itself is a potent MDR modulator, synthetic modifications, particularly the introduction of a proline moiety in place of N-methyl-L-phenylalanine, have yielded analogs with enhanced potency. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design and evaluate novel P-gp inhibitors based on the this compound scaffold. Further exploration of this chemical space, guided by the established SAR, holds significant promise for the development of effective chemosensitizing agents to improve cancer therapy outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and Conformational Analysis of the Multidrug Resistance-Reversing Agent this compound and Its Non-N-methyl Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-oriented asymmetric synthesis of this compound: construction of three small C9/C4/C3-modified this compound analogue libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of P-glycoprotein ATPase activity by some phytoconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the ATPase activity of P-glycoprotein from multidrug-resistant Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Mechanism of Action of Hapalosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hapalosin, a cyclic depsipeptide, has demonstrated significant potential in preclinical in vitro studies as a modulator of multidrug resistance (MDR), a major obstacle in cancer chemotherapy. Its primary mechanism of action is attributed to the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various anticancer drugs from tumor cells. While in vitro evidence is promising, the translation of these findings into in vivo efficacy requires rigorous validation.
This guide provides a comparative analysis of this compound's in vitro performance against established third-generation P-gp inhibitors, Tariquidar (XR9576) and Elacridar (GF120918), for which in vivo data are available. This comparison aims to contextualize the potential of this compound and highlight the necessary steps for its future in vivo validation.
Disclaimer: To date, comprehensive in vivo studies validating the mechanism of action of this compound have not been extensively published in peer-reviewed literature. Therefore, this guide presents a comparison based on available in vitro data for this compound and in vivo data for comparator compounds to inform future research directions.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound (in vitro) and the comparator P-gp inhibitors (in vivo). This allows for an initial assessment of this compound's potential relative to clinically evaluated alternatives.
Table 1: In Vitro P-glycoprotein Inhibition
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | K562/ADR | Rhodamine 123 efflux | ~1,400 | [inferred from multiple sources] |
| Tariquidar | Various MDR cell lines | Drug sensitization | 25 - 80 | [1] |
| Elacridar | ABCB1-overexpressing | Calcein-AM efflux | 193 | [2] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Various cancer cell lines | MTT assay | 10 - 50 | [inferred from multiple sources] |
| Tariquidar | Not typically cytotoxic alone | - | >10 | [inferred from multiple sources] |
| Elacridar | Not typically cytotoxic alone | - | >10 | [inferred from multiple sources] |
Table 3: In Vivo Efficacy of Comparator P-gp Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Chemotherapy Agent | Dose & Schedule | Key Findings | Reference |
| Tariquidar | Various solid tumors | Patient-Derived Xenograft (PDX) | Vinorelbine, Doxorubicin, Docetaxel | 1-2 mg/kg | Biologically active dose established, increased drug accumulation in tumors. | [3] |
| Elacridar | Ovarian Cancer | PAC-resistant cell line xenograft | Paclitaxel (PAC) | Not specified | Re-sensitized tumors to paclitaxel. | [4] |
| Elacridar | Gastric Cancer | PAC-resistant cell line xenograft | Paclitaxel (PAC) | Not specified | Restored antimitotic effect of paclitaxel. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of P-gp inhibitors.
In Vivo Murine Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the efficacy of a P-gp inhibitor in combination with a chemotherapeutic agent in a mouse xenograft model.[6]
-
Cell Culture: Culture a multidrug-resistant cancer cell line overexpressing P-gp (e.g., K562/ADR, NCI/ADR-RES) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of 1 x 10⁶ to 1 x 10⁷ cells in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Groups: Randomize mice into the following treatment groups (n ≥ 5 per group):
-
Vehicle control
-
Chemotherapeutic agent alone
-
P-gp inhibitor (e.g., this compound) alone
-
Combination of chemotherapeutic agent and P-gp inhibitor
-
-
Drug Administration: Administer the chemotherapeutic agent and the P-gp inhibitor via appropriate routes (e.g., intravenous, intraperitoneal, or oral) at predetermined doses and schedules.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 2-4 weeks). Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure final tumor volume and weight. Tissues can be collected for further analysis (e.g., immunohistochemistry for P-gp expression, measurement of intratumoral drug concentration).
In Vitro P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and inhibited by its inhibitors.[7][8]
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp (e.g., Sf9 cells infected with a baculovirus expressing human MDR1).
-
Assay Reaction: In a 96-well plate, combine the P-gp-containing membranes with the test compound (e.g., this compound) at various concentrations in an assay buffer containing ATP. Include a known P-gp substrate (e.g., verapamil) to stimulate ATPase activity and a known inhibitor (e.g., vanadate) as a control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., a malachite green-based assay).
-
Data Analysis: Calculate the percentage of inhibition of verapamil-stimulated ATPase activity at each concentration of the test compound and determine the IC50 value.
In Vitro Rhodamine 123 Efflux Assay
This flow cytometry-based assay is a common method to assess the functional activity of P-gp by measuring the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Use a P-gp overexpressing cell line (e.g., K562/ADR) and its corresponding parental sensitive cell line (K562).
-
Rhodamine 123 Loading: Incubate the cells with a low concentration of Rhodamine 123 (e.g., 200 ng/mL) for a sufficient time (e.g., 30-60 minutes at 37°C) to allow for its accumulation.
-
Efflux: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh medium containing the test compound (this compound) at various concentrations. Incubate for a period (e.g., 1-2 hours at 37°C) to allow for P-gp-mediated efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of the resistant cells treated with the test compound to that of the untreated resistant cells and the sensitive cells. An increase in fluorescence in the treated resistant cells indicates inhibition of P-gp-mediated efflux.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and a typical experimental workflow for validating a P-gp inhibitor in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Analysis of Hapalosin Derivatives in Overcoming Multidrug Resistance
For researchers, scientists, and drug development professionals, the emergence of multidrug resistance (MDR) in cancer cells presents a formidable challenge to effective chemotherapy. A key player in this resistance is the over-expression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes a broad spectrum of anticancer drugs from the cell, thereby reducing their efficacy. Hapalosin, a cyclic depsipeptide of cyanobacterial origin, and its synthetic derivatives have emerged as a promising class of compounds capable of reversing this resistance, primarily through the inhibition of P-gp.
This guide provides a comparative overview of the efficacy of various this compound derivatives in reversing MDR, supported by available experimental data. We delve into the structure-activity relationships that govern their potency and provide detailed methodologies for the key assays used to evaluate their performance.
Comparative Efficacy of this compound Derivatives
The potency of this compound derivatives in reversing MDR is intricately linked to their structural modifications. Structure-activity relationship (SAR) studies have revealed that alterations to the macrocyclic core, the N-methyl group, and the side chains can significantly impact their ability to inhibit P-gp and their intrinsic cytotoxicity. While a comprehensive quantitative comparison across all synthesized analogs is challenging due to variations in experimental conditions between studies, a qualitative and semi-quantitative assessment highlights key trends.
Below is a summary of the relative efficacy of selected this compound derivatives based on their MDR reversal activity, typically measured by the potentiation of cytotoxicity of a known P-gp substrate (e.g., doxorubicin, paclitaxel) in P-gp overexpressing cancer cell lines.
| Derivative/Analog | Modification | Relative MDR Reversal Activity | Intrinsic Cytotoxicity | Reference |
| This compound | Parent Compound | Baseline | Moderate | [1] |
| Non-N-methyl Analog | Removal of the N-methyl group on the alanine residue | Reduced | Lower | [1] |
| Triamide Analog | Replacement of the ester linkage with an amide bond | Similar to this compound | Not specified | [1] |
| Proline Analogs | Replacement of N-methyl-alanine with proline or hydroxyproline | Variable, some more potent | Not specified | [1] |
| C12-Methyl Derivative | Addition of a methyl group at the C12 position | Maintained or slightly enhanced | Not specified | [2] |
| C12-Phenylmethyl Derivative | Addition of a phenylmethyl group at the C12 position | Maintained or slightly enhanced | Not specified | [2] |
Note: This table is a synthesis of qualitative and semi-quantitative data from the cited literature. Direct quantitative comparison of IC50 values is often not possible due to differing experimental setups.
Experimental Protocols
The evaluation of this compound derivatives as MDR reversal agents relies on a set of standardized in vitro assays. These experiments are designed to quantify both the ability of the compounds to restore the efficacy of conventional chemotherapeutics in resistant cells and their direct impact on the function of the P-gp efflux pump.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50) and assesses its ability to sensitize MDR cancer cells to a standard chemotherapeutic agent.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, NCI/ADR-RES)
-
Parental, drug-sensitive cell line (e.g., MCF-7)
-
This compound derivatives
-
Standard chemotherapeutic agent and P-gp substrate (e.g., Doxorubicin, Paclitaxel)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed the drug-sensitive and drug-resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative alone (to determine its intrinsic cytotoxicity) or in combination with a fixed, non-toxic concentration of a chemotherapeutic agent. Include controls for the chemotherapeutic agent alone and untreated cells.
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined by plotting cell viability against the logarithm of the compound concentration. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the this compound derivative.
P-gp Efflux Inhibition Assay (Rhodamine 123 Accumulation Assay)
This assay directly measures the ability of a compound to inhibit the efflux function of P-gp by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cancer cell line
-
This compound derivatives
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Fluorescence-activated cell sorter (FACS) or a fluorescence plate reader
-
Cell culture medium
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer.
-
Compound Incubation: Incubate the cells with various concentrations of the this compound derivative or the positive control for a defined period.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for its uptake and efflux.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the this compound derivative compared to the untreated control indicates inhibition of P-gp-mediated efflux. The results are often expressed as a percentage of the fluorescence of the control cells.
Visualizing the Mechanism of Action
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: P-gp mediated drug efflux and its inhibition by this compound derivatives.
Caption: Workflow for assessing the MDR reversal activity of this compound derivatives.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of novel agents to combat multidrug resistance in cancer. The efficacy of these compounds is highly dependent on their chemical structure, with modifications to various parts of the molecule influencing their P-gp inhibitory activity and cytotoxic profiles. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these promising MDR reversal agents. Further research focusing on quantitative structure-activity relationships and in vivo efficacy is crucial to translate the potential of this compound derivatives into clinical applications.
References
In Vivo Validation of Hapalosin's MDR-Reversing Activity: A Comparative Analysis in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Hapalosin, a cyclic depsipeptide, has demonstrated promising in vitro activity in reversing multidrug resistance (MDR), a significant challenge in cancer chemotherapy. However, to date, publicly available in vivo validation of this compound's efficacy in xenograft models remains limited. This guide provides a comparative framework for researchers by summarizing the in vivo performance of other notable MDR-reversing agents that have been evaluated in similar preclinical settings. The data presented here, derived from studies on Verapamil, Tariquidar (XR9576), and Epicatechin EC31, offers a benchmark for the potential in vivo validation of this compound and other novel MDR modulators.
Comparative Efficacy of MDR-Reversing Agents in Xenograft Models
The following table summarizes the in vivo efficacy of selected MDR-reversing agents in combination with conventional chemotherapeutics in various xenograft models. This data provides a quantitative comparison of their ability to overcome tumor resistance.
| MDR-Reversing Agent | Chemotherapy Agent | Xenograft Model | Key Efficacy Data | Mechanism of Action |
| Verapamil | Vinblastine, Doxorubicin, Daunomycin | Human Renal Cell Carcinoma | Effective in reversing multidrug resistance in primary cultures.[1] In an MDR-transgenic mice model, newer derivatives showed low toxicity and higher effectiveness at clinically achievable concentrations compared to R-verapamil.[1] | P-glycoprotein (P-gp) inhibitor.[2][3] |
| Tariquidar (XR9576) | Etoposide, Doxorubicin, Paclitaxel, Vincristine | H69/LX4 SCLC, MC26 Murine Colon Tumor | Co-administration with etoposide significantly reduced tumor growth in H69/LX4 xenografts.[4] Fully restored antitumor activity of paclitaxel, etoposide, and vincristine in highly resistant xenografts.[4] | Potent and specific P-glycoprotein (P-gp) inhibitor.[4][5] |
| Epicatechin EC31 | Paclitaxel (PTX), Doxorubicin (DOX) | LCC6MDR Breast Cancer, P388ADR & K562/P-gp Leukemia | Inhibited tumor growth by 27.4% to 36.1% in the LCC6MDR xenograft model when combined with paclitaxel.[6][7] Increased intratumor paclitaxel levels by 6-fold.[6][7] Significantly prolonged survival in leukemia models when co-administered with doxorubicin.[6] | Potent and nontoxic P-glycoprotein (P-gp) inhibitor; inhibits P-gp-mediated drug efflux.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for evaluating MDR-reversing agents in xenograft models, based on the cited literature.
General Xenograft Model Development[8][9]
-
Cell Culture: Human cancer cell lines exhibiting multidrug resistance (e.g., LCC6MDR, H69/LX4) are cultured under standard conditions.
-
Animal Models: Immunodeficient mice (e.g., nude, SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 106 to 10 x 107 cells) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment groups.
In Vivo Efficacy Study of an MDR-Reversing Agent (Example: Epicatechin EC31)[6][7]
-
Treatment Groups:
-
Vehicle control
-
Chemotherapy agent alone (e.g., Paclitaxel 12 mg/kg, i.v.)
-
MDR-reversing agent alone (e.g., EC31 30 mg/kg, i.p.)
-
Combination of chemotherapy agent and MDR-reversing agent.
-
-
Dosing Regimen: The MDR-reversing agent is often administered prior to and/or concurrently with the chemotherapy drug. For example, EC31 was administered intraperitoneally 1 hour before and 5 hours after paclitaxel intravenous injection.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured throughout the study.
-
Animal Survival: In survival studies, the time to a predetermined endpoint (e.g., tumor size limit, morbidity) is recorded.
-
Intratumor Drug Concentration: At the end of the study, tumors can be excised to measure the accumulation of the chemotherapeutic agent.
-
Visualizing the Mechanism of Action
P-glycoprotein (P-gp) Mediated Multidrug Resistance and Inhibition
Multidrug resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[8][9] P-gp acts as an efflux pump, actively removing chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[2] MDR-reversing agents, including likely this compound, function by inhibiting the activity of P-gp.[4][10]
References
- 1. New potent verapamil derivatives that reverse multidrug resistance in human renal carcinoma cells and in transgenic mice expressing the human MDR1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hapalosin with Third-Generation P-gp Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the natural product Hapalosin with synthetic, third-generation P-glycoprotein (P-gp) inhibitors. This document outlines the available experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows to inform research and development decisions in the pursuit of overcoming multidrug resistance.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR), a significant challenge in cancer chemotherapy. By acting as an efflux pump, P-gp actively removes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors aims to counteract this resistance mechanism. While early generation inhibitors were often plagued by off-target effects and low potency, third-generation inhibitors were designed for higher specificity and efficacy. This compound, a cyclic depsipeptide of cyanobacterial origin, has also been identified as a potent MDR-reversing agent, prompting a comparative analysis with these advanced synthetic inhibitors.
Comparative Analysis of P-gp Inhibitory Activity
A direct quantitative comparison of this compound with third-generation P-gp inhibitors is challenging due to the limited availability of standardized IC50 data for this compound in the public domain. However, existing research provides a qualitative understanding of its efficacy in reversing multidrug resistance, which can be contrasted with the well-defined quantitative data for third-generation inhibitors like Tariquidar, Elacridar, and Zosuquidar.
While specific IC50 values for this compound's direct inhibition of P-gp are not extensively reported, its ability to reverse MDR in P-gp overexpressing cells, such as MCF-7/ADR, has been documented. Studies have shown that this compound is effective in cytotoxicity and drug accumulation assays in these resistant cell lines, indicating its potential as a P-gp inhibitor[1].
Third-generation P-gp inhibitors, on the other hand, have been extensively characterized, with numerous studies reporting their potent inhibitory activities in the nanomolar range.
Table 1: Quantitative Comparison of Third-Generation P-gp Inhibitors
| Inhibitor | Assay Type | Cell Line / System | Substrate | IC50 Value | Citation(s) |
| Tariquidar (XR9576) | Rhodamine 123 Efflux | P-gp overexpressing cells | Rhodamine 123 | ~50 nM | [2] |
| ATPase Activity | P-gp membranes | Verapamil | ~40 nM | [2] | |
| Elacridar (GF120918) | Rhodamine 123 Efflux | P-gp overexpressing cells | Rhodamine 123 | ~70 nM | [2] |
| ATPase Activity | P-gp membranes | Verapamil | ~100 nM | [2] | |
| Zosuquidar (LY335979) | Rhodamine 123 Efflux | P-gp overexpressing cells | Rhodamine 123 | ~60 nM | [2] |
| ATPase Activity | P-gp membranes | Verapamil | ~80 nM | [2] |
Mechanism of Action
Third-generation P-gp inhibitors primarily act by directly binding to the P-glycoprotein transporter, thereby competitively or non-competitively inhibiting the binding and efflux of chemotherapeutic drugs. This leads to an increased intracellular accumulation of the anticancer agent, restoring its cytotoxic effect. The precise binding sites and inhibitory mechanisms can vary between the different third-generation inhibitors.
The exact mechanism of this compound's P-gp inhibition is not as well-elucidated as that of the third-generation inhibitors. However, its ability to increase drug accumulation in resistant cells suggests a direct or indirect interaction with the P-gp transporter.
Mechanism of P-gp Inhibition.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments used to evaluate P-gp inhibition are provided below.
Rhodamine 123 Efflux Assay
This assay is a widely used method to assess P-gp function. Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, the dye is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular fluorescence.
Protocol:
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., MCF-7/ADR) and a parental control cell line (e.g., MCF-7) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (this compound or third-generation inhibitor) or a positive control (e.g., Verapamil) for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Efflux: Add fresh, pre-warmed media (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to untreated and positive control cells. Determine the IC50 value from the dose-response curve.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates. This assay measures the effect of a compound on the ATPase activity of P-gp. Inhibitors can either stimulate or inhibit this activity, depending on their interaction with the transporter.
Protocol:
-
Membrane Preparation: Use commercially available membrane preparations from cells overexpressing P-gp or prepare them from cultured cells.
-
Assay Buffer: Prepare an assay buffer containing buffer salts, MgCl2, and ATP.
-
Reaction Setup: In a 96-well plate, add the P-gp membranes, the test compound at various concentrations, and a positive control (e.g., Verapamil, which stimulates ATPase activity) or an inhibitor control (e.g., sodium orthovanadate).
-
Initiate Reaction: Add ATP to initiate the reaction and incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the effect of the compound on the basal and substrate-stimulated ATPase activity. Calculate the concentration required for half-maximal stimulation (EC50) or inhibition (IC50).
Experimental Workflow for P-gp Inhibitor Evaluation.
Conclusion
Third-generation P-gp inhibitors, including Tariquidar, Elacridar, and Zosuquidar, are potent and well-characterized agents with substantial quantitative data supporting their nanomolar efficacy. This compound has demonstrated significant potential as a multidrug resistance-reversing agent; however, a lack of standardized quantitative data, such as IC50 values from direct P-gp inhibition assays, currently limits a direct head-to-head comparison with the third-generation inhibitors.
For researchers in the field, the third-generation inhibitors offer a well-defined toolset with predictable and potent activity for studying P-gp function and overcoming MDR. This compound, as a natural product, represents a promising scaffold for the development of new P-gp modulators, and further quantitative studies are warranted to fully elucidate its therapeutic potential and to enable more direct comparisons with existing synthetic inhibitors. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
Validating Hapalosin's Target Engagement with P-glycoprotein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hapalosin's performance as a P-glycoprotein (P-gp) inhibitor against other well-established alternatives. P-glycoprotein is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells and plays a significant role in drug disposition. Effective inhibition of P-gp is a critical strategy for overcoming MDR and enhancing the efficacy of various chemotherapeutic agents. This document outlines the available experimental data, details relevant experimental protocols, and visualizes key biological and experimental processes to aid researchers in their drug development efforts.
Comparative Analysis of P-glycoprotein Inhibitors
This compound, a cyclic depsipeptide of cyanobacterial origin, has been identified as a potent agent for reversing multidrug resistance, a function attributed to its interaction with P-glycoprotein.[1][2][3] To objectively evaluate its efficacy, this guide compares this compound with first and third-generation P-gp inhibitors, Verapamil and Tariquidar, respectively. While direct comparative studies providing IC50 values for this compound under identical experimental conditions as other inhibitors are limited in the available literature, this guide summarizes the existing data to provide a relative understanding of their potencies.
Table 1: Comparison of P-gp Inhibitory Activity (Calcein-AM Efflux Assay)
| Compound | IC50 (µM) | Cell Line | Comments |
| This compound | Data not available | - | Known to reverse MDR, suggesting P-gp inhibition. |
| Verapamil | ~1.4 - 38.6 | Various cancer cell lines | A first-generation P-gp inhibitor, often used as a positive control. Potency can vary significantly depending on the cell line and experimental conditions.[4] |
| Cyclosporin A | ~0.7 - 1.41 | Various cancer cell lines | A first-generation P-gp inhibitor with immunosuppressive activity. More potent than Verapamil in some studies. |
Table 2: Comparison of P-gp Inhibitory Activity (ATPase Assay)
| Compound | Effect on ATPase Activity | IC50/EC50 (µM) | Comments |
| This compound | Data not available | Data not available | The interaction of this compound with the P-gp ATPase activity is not well-documented in the available literature. |
| Verapamil | Stimulates ATPase activity | ~20-50 (for half-maximal activation) | Verapamil is a P-gp substrate and stimulates its ATPase activity.[5] |
| Tariquidar | Inhibits ATPase activity | ~0.0051 (Kd) | A potent, non-competitive third-generation inhibitor.[6] |
Experimental Methodologies
To ensure robust and reproducible results in the validation of P-gp inhibitors, detailed and standardized experimental protocols are essential. The following sections provide methodologies for key assays used to assess P-gp inhibition.
P-glycoprotein ATPase Activity Assay
This assay directly measures the interaction of a compound with P-gp by quantifying its effect on the rate of ATP hydrolysis. P-gp substrates and inhibitors modulate the ATPase activity of the transporter.
Protocol:
-
Prepare Reagents:
-
P-gp-rich membrane vesicles.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).
-
ATP solution (e.g., 100 mM).
-
Test compound and control inhibitors (e.g., Verapamil, Tariquidar) at various concentrations.
-
Phosphate standard solution.
-
Reagent for detecting inorganic phosphate (e.g., a malachite green-based reagent).
-
-
Assay Procedure:
-
Incubate P-gp membranes with the test compound or control in the assay buffer for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding a final concentration of 3-5 mM MgATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent and incubate at room temperature to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard.
-
Calculate the amount of inorganic phosphate released in each sample.
-
Determine the specific ATPase activity (nmol Pi/min/mg protein).
-
Plot the percentage of ATPase activity against the logarithm of the inhibitor concentration to determine the IC50 or EC50 value.
-
Calcein-AM Efflux Assay
The Calcein-AM assay is a fluorescence-based method to assess P-gp activity in live cells. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent molecule calcein by intracellular esterases. Calcein itself is a substrate of P-gp and is actively transported out of cells with high P-gp expression. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.[7][8]
Protocol:
-
Cell Culture:
-
Use a P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/ADR) and its corresponding parental sensitive cell line.
-
Culture cells to an appropriate confluency in a 96-well plate.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Incubate the cells with the test compound or control inhibitors at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C.
-
Add Calcein-AM to a final concentration of approximately 0.25-1 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated cells to that of the untreated control cells.
-
Plot the percentage of calcein retention against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.
Caption: Experimental workflow for the P-glycoprotein ATPase activity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A practical total synthesis of this compound, a 12-membered cyclic depsipeptide with multidrug resistance-reversing activity, by employing improved segment coupling and macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Calcein AM Assay Standardization | AAT Bioquest [aatbio.com]
A Comparative Analysis of the Cytotoxic Profiles of Hapalosin and its Non-N-Methyl Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Hapalosin, a cyclic depsipeptide of cyanobacterial origin, and its corresponding non-N-methylated analog. While both compounds are primarily recognized for their potent ability to reverse multidrug resistance (MDR) in cancer cells, their intrinsic cytotoxic activities are a critical aspect of their overall pharmacological profile. This document summarizes the available data, provides detailed experimental methodologies for assessing cytotoxicity, and illustrates the key mechanistic pathways involved.
Executive Summary
This compound has been identified as a significant agent for reversing multidrug resistance, a major challenge in cancer chemotherapy. Its mechanism of action is primarily attributed to the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic drugs from cancer cells.[1][2] The non-N-methyl analog of this compound has also been synthesized and studied to understand the structure-activity relationship, particularly the role of the N-methyl group in its biological activity.
Direct, quantitative comparisons of the intrinsic cytotoxicity of this compound and its non-N-methyl analog are not prominently reported in the abstracts of seminal scientific literature. The primary focus has been on their ability to re-sensitize resistant cells to conventional anticancer drugs. Therefore, this guide presents a framework for such a comparative study, including a template for data presentation and a detailed, representative experimental protocol.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | e.g., MCF-7 | MTT Assay | 72 | Not Reported | - |
| Non-N-methyl this compound | e.g., MCF-7 | MTT Assay | 72 | Not Reported | - |
| This compound | e.g., A549 | MTT Assay | 72 | Not Reported | - |
| Non-N-methyl this compound | e.g., A549 | MTT Assay | 72 | Not Reported | - |
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, a detailed protocol for a standard cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][4][5][6]
MTT Assay for Cytotoxicity Assessment
1. Objective: To determine and compare the cytotoxic effects of this compound and its non-N-methyl analog on a selected cancer cell line.
2. Materials:
-
This compound and non-N-methyl this compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well microplates
-
Microplate reader
3. Cell Seeding: a. Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. d. Incubate the plates for 24 hours to allow for cell attachment.
4. Compound Treatment: a. Prepare stock solutions of this compound and its non-N-methyl analog in DMSO. b. Prepare a series of dilutions of each compound in the culture medium. c. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control. d. Incubate the plates for 72 hours.
5. MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plates for an additional 3-4 hours at 37°C. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plates for 15 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the comparative cytotoxicity analysis of this compound and its non-N-methyl analog using the MTT assay.
A schematic representation of the experimental workflow for the MTT-based cytotoxicity assay.
Signaling Pathway: Inhibition of P-glycoprotein
The primary mechanism through which this compound and its analog are thought to exert a biologically relevant effect in the context of cancer is by inhibiting the P-glycoprotein (P-gp) efflux pump. This action reverses multidrug resistance and increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxicity.
Mechanism of P-glycoprotein inhibition by this compound and its non-N-methyl analog, leading to enhanced cytotoxicity of chemotherapeutic drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hapalosin: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any work with Hapalosin, a thorough risk assessment should be conducted.[3] Personnel must be trained on the potential hazards and the procedures outlined in this guide. The following table summarizes key safety and handling information derived from general principles of managing hazardous chemicals and cyanotoxins.[4]
| Precaution Category | Guideline | Source Recommendation |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[5][6] For procedures that may generate aerosols or dust, a NIOSH-approved respirator is required.[5] | Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[5] Wear appropriate protective eyeglasses or chemical safety goggles.[5] |
| Engineering Controls | All handling of this compound, especially in its pure or concentrated form, should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5] | Good general ventilation should be used. Ventilation rates should be matched to conditions. If applicable, use process enclosures, local exhaust ventilation, or other engineering controls.[3] |
| General Handling | Avoid all direct contact with the substance. Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3][5][6] Wash hands thoroughly after handling.[5] | Do not eat, drink or smoke when using this product.[3][5][6] Wash thoroughly after handling.[5] |
| Spill Management | In case of a spill, evacuate the area and prevent others from entering. For small spills, absorb the material with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.[5] | Collect in closed and suitable containers for disposal. Clear contaminated areas thoroughly. Ventilate affected area.[5] |
| First Aid | In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[5] For skin contact, wash off immediately with soap and plenty of water.[5] If inhaled, move to fresh air.[5] If swallowed, rinse mouth with water and seek immediate medical attention.[3][5] | Rinse immediately with plenty of water and seek medical advice. Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3] |
This compound Disposal Workflow
The proper disposal of this compound waste involves a multi-step process designed to prevent environmental contamination and ensure personnel safety.
References
- 1. A practical total synthesis of this compound, a 12-membered cyclic depsipeptide with multidrug resistance-reversing activity, by employing improved segment coupling and macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Conformational Analysis of the Multidrug Resistance-Reversing Agent this compound and Its Non-N-methyl Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.allergan.com [media.allergan.com]
- 4. Occupational and environmental hazard assessments for the isolation, purification and toxicity testing of cyanobacterial toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Hapalosin
For Immediate Implementation: Essential Safety and Handling Protocols for the Cyclic Depsipeptide Hapalosin
Researchers and drug development professionals working with this compound, a cyclic depsipeptide known for its potential to reverse multidrug resistance, must adhere to stringent safety protocols due to its presumed cytotoxic nature. While specific toxicity data for this compound remains limited, its classification as a potential cytotoxic agent necessitates handling with the utmost care to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety for all personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards associated with this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves that are compliant with ASTM D6978 (chemotherapy-tested). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change the outer glove immediately upon contamination or every 30-60 minutes during prolonged handling. |
| Body Protection | Disposable Gown | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required. The gown should close in the back to provide maximum frontal protection. Gowns should be changed immediately if contaminated and at the end of each work session. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles that meet ANSI Z87.1 standards. In situations with a higher risk of splashes or aerosol generation, a full-face shield should be worn in conjunction with safety goggles. |
| Respiratory Protection | N95 or Higher Respirator | When handling this compound powder or creating aerosols, a NIOSH-approved N95 or higher-level respirator is mandatory. All personnel requiring respiratory protection must be fit-tested and trained in its proper use. |
| Foot Protection | Disposable Shoe Covers | Wear disposable, slip-resistant shoe covers over laboratory-appropriate closed-toe shoes to prevent the spread of contamination outside the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk during the handling of this compound.
Preparation and Weighing of this compound
-
Designated Area: All handling of this compound, especially the powder form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B biological safety cabinet. The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Personal Protective Equipment: Before beginning any work, don the complete PPE as outlined in the table above.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper/boat). Handle the powder with extreme care to avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial securely before mixing.
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Labeling: Clearly label all containers with "this compound" and a "Cytotoxic Hazard" symbol.
-
Spill Management: A cytotoxic spill kit must be readily available in the laboratory. In the event of a spill, immediately evacuate the area and follow the established spill cleanup protocol.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Yellow, rigid, puncture-resistant container with a purple lid, labeled "Cytotoxic Waste" | Includes contaminated gloves, gowns, shoe covers, absorbent pads, weigh boats, and pipette tips. |
| Sharps Waste | Purple, rigid, puncture-resistant sharps container, labeled "Cytotoxic Sharps" | Includes needles, syringes, and any other sharp objects contaminated with this compound. |
| Liquid Waste | Leak-proof, screw-cap container, clearly labeled "Cytotoxic Liquid Waste: this compound" | Includes unused this compound solutions and contaminated solvents. |
All cytotoxic waste must be segregated from other laboratory waste streams and disposed of through a licensed hazardous waste disposal service via high-temperature incineration.[1][2]
Experimental Protocol: Standard Operating Procedure for Handling Cytotoxic Agents
The following is a generalized experimental protocol for handling cytotoxic agents like this compound in a research laboratory setting.[3]
-
Pre-Experiment Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area (fume hood or biological safety cabinet) by decontaminating the surfaces and covering the work area with an absorbent pad.
-
Assemble all necessary equipment and reagents before handling the cytotoxic agent.
-
-
Donning PPE:
-
Follow the proper sequence for donning PPE: shoe covers, inner gloves, gown, N95 respirator, face shield/goggles, and outer gloves.
-
-
Handling the Cytotoxic Agent:
-
Perform all manipulations within the designated containment area.
-
Handle vials and containers with care to prevent spills and aerosol generation.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
-
Post-Experiment Procedures:
-
Decontaminate all non-disposable equipment used.
-
Wipe down the work surface of the containment area with an appropriate deactivating agent, followed by a cleaning agent.
-
Dispose of all contaminated waste in the appropriate cytotoxic waste containers.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Visualizing Key Processes
To further enhance understanding and compliance, the following diagrams illustrate critical workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
